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ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Documentation Hub

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  • Product: ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
  • CAS: 1042152-58-8; 895571-89-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Regioselectivity, and Applications of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Executive Summary In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are foundational to the discovery of novel therapeutics. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are foundational to the discovery of novel therapeutics. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a highly versatile pyrazole derivative characterized by an exocyclic primary amine and an acetate ester moiety. This compound serves as a critical intermediate in the synthesis of complex pharmacophores, most notably pyridine-2-carboxamide derivatives that function as Calcium Release-Activated Calcium (CRAC) channel inhibitors.

As application scientists, we must recognize that the primary challenge in utilizing 3-aminopyrazole derivatives lies in managing their tautomeric nature. This guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, self-validating analytical protocols, and downstream biological applications of this specific molecule.

Physicochemical & Identification Profiling

Accurate identification and tracking of building blocks are critical for regulatory compliance and database management. The free base and its hydrochloride salt possess distinct Chemical Abstracts Service (CAS) registry numbers, which must be carefully distinguished during procurement and synthesis planning, as documented in commercial chemical repositories like [1] and [2].

PropertySpecification
Chemical Name Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
IUPAC Name Ethyl 2-(3-aminopyrazol-1-yl)acetate
CAS Registry Number (Free Base) 895571-89-8
CAS Registry Number (HCl Salt) 1042152-58-8
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, Methanol, Ethyl Acetate

Synthetic Methodology & The Regioselectivity Challenge

The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of 3-aminopyrazole with ethyl bromoacetate. However, 3-aminopyrazole exists as a tautomeric mixture (3-amino-1H-pyrazole ⇌ 5-amino-1H-pyrazole). Consequently, the two endocyclic nitrogen atoms (N1 and N2) compete for the electrophile.

Without strict environmental control, this reaction yields a mixture of the N1-alkylated product (the desired 3-amino isomer) and the N2-alkylated byproduct (the 5-amino isomer).

Regioselectivity A 3-Aminopyrazole (Tautomeric Mixture) B Ethyl Bromoacetate + K2CO3 / DMF A->B C N1-Alkylation (Target) Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS: 895571-89-8 B->C Kinetic Control (Major Product) D N2-Alkylation (Byproduct) Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate B->D Thermodynamic Control (Minor Product)

Regioselective alkylation pathways of 3-aminopyrazole highlighting kinetic vs. thermodynamic control.

Step-by-Step Protocol: Kinetically Controlled N1-Alkylation

To selectively synthesize CAS 895571-89-8, we must exploit kinetic control. The exocyclic amino group at C3 creates steric hindrance around N2. By lowering the temperature, we can force the reaction through the lowest activation energy pathway (N1-alkylation).

  • Step 1: Preparation. Charge a flame-dried, nitrogen-purged round-bottom flask with 3-aminopyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It solvates the cations but leaves the pyrazole nitrogen unobscured by hydrogen bonding, maximizing its nucleophilicity.

  • Step 2: Base Addition. Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ is a mild, heterogeneous base. It is strong enough to deprotonate the pyrazole ring (pKa ~14) but too weak to deprotonate the exocyclic -NH₂ group, thereby preventing unwanted alkylation at the primary amine.

  • Step 3: Electrophile Addition. Cool the reaction mixture strictly to 0 °C using an ice bath. Add ethyl bromoacetate (1.05 eq) dropwise over 30 minutes.

    • Causality: Maintaining 0 °C suppresses the thermodynamic pathway (which would lead to the sterically hindered but electronically stable N2-isomer) and heavily favors the kinetically controlled N1-alkylation.

  • Step 4: Propagation & IPQC. Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature. Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The desired N1-isomer typically exhibits a higher Rf​ value than the more polar N2-isomer due to internal dipole differences.

  • Step 5: Workup. Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Analytical Validation: A Self-Validating System

In drug development, assuming regiochemistry based solely on reaction conditions is a critical failure point. The protocol must be self-validating. To definitively prove that the isolated product is ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (N1) and not the 5-amino isomer (N2), a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment is mandatory.

The Validation Logic:

  • Irradiate the methylene protons (-CH₂-) of the newly attached acetate group.

  • Observe the spatial cross-peaks (NOE enhancements).

  • Outcome A (Target Confirmed): If an NOE cross-peak is observed between the acetate -CH₂- and the endocyclic pyrazole proton (H5), the structure is definitively the N1-isomer (CAS 895571-89-8).

  • Outcome B (Byproduct Identified): If an NOE cross-peak is observed between the acetate -CH₂- and the exocyclic -NH₂ protons, the structure is the N2-isomer .

This binary spatial relationship provides absolute, self-validating proof of the molecular architecture.

Applications in Drug Discovery: CRAC Channel Inhibitors

The primary utility of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate lies in its role as a precursor for Store-Operated Calcium Entry (SOCE) modulators. Specifically, the exocyclic amine is frequently coupled with substituted picolinic acids to generate pyridine-2-carboxamide derivatives, as detailed in [4] and [3].

These derivatives are potent inhibitors of CRAC channels, which are composed of the ER calcium sensor STIM1 and the plasma membrane pore protein Orai1. Pathological overactivation of CRAC channels leads to excessive intracellular calcium influx, triggering NFAT (Nuclear factor of activated T-cells) dephosphorylation, nuclear translocation, and massive inflammatory cytokine release.

CRAC_Pathway ER ER Calcium Depletion STIM1 STIM1 Oligomerization (ER Membrane) ER->STIM1 ORAI1 Orai1 Channel Activation (Plasma Membrane) STIM1->ORAI1 Ca Ca2+ Influx (SOCE) ORAI1->Ca NFAT NFAT Activation & Neuroinflammation Ca->NFAT Inhibitor CRAC Channel Inhibitor (Pyridine-2-carboxamide deriv.) Inhibitor->ORAI1 Blocks pore

CRAC channel signaling pathway and the inhibitory mechanism of pyrazole-derived therapeutics.

By utilizing CAS 895571-89-8 as a scaffold, researchers have successfully developed inhibitors that block the Orai1 pore. These compounds are currently under intense investigation as neuroprotectants for ischemic stroke, traumatic brain injury (TBI), and acute pancreatitis, where mitigating calcium-induced excitotoxicity and microglial inflammation is paramount.

References

  • Amerigo Scientific. "Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride." Amerigo Scientific Catalog.[Link]

  • Hoffmann-La Roche Ag. "Pyridine-2-carboxamide derivatives.
  • CalciMedica Inc. "Pyrazine-containing compound (CRAC channel inhibitors).
Exploratory

"ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate" 1H NMR analysis

Comprehensive 1 H NMR Analysis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Structural Elucidation and Methodological Validation Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H NMR Analysis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Structural Elucidation and Methodological Validation

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Structural Context

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (PubChem CID: 5200378) [1] is a highly versatile bifunctional building block widely utilized in medicinal chemistry. It serves as a critical precursor for the synthesis of complex fused heterocycles, such as pyrazolo[1,5- a ]pyrimidines, which are privileged scaffolds in kinase inhibitor development [2].

When synthesizing this molecule via the N-alkylation of 3-aminopyrazole with ethyl bromoacetate, the reaction can proceed at either the N1 or N2 position, leading to a mixture of 1,3- and 1,5-regioisomers [3]. Because these isomers exhibit vastly different pharmacological profiles when incorporated into drug candidates, unambiguous structural elucidation is paramount. This guide provides an in-depth analysis of the 1 H NMR spectral properties of the target 1,3-isomer and establishes a self-validating 2D NMR protocol to definitively prove its regiochemistry.

Electronic Properties and Chemical Shift Causality

The 1 H NMR spectrum of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is governed by a distinct "push-pull" electronic system within the pyrazole ring:

  • The +M Shielding Effect (C4-H): The exocyclic amino group at the C3 position acts as a strong π -electron donor via resonance (+M effect). The nitrogen lone pair delocalizes into the aromatic system, significantly increasing the electron density at the adjacent C4 carbon. This intense shielding effect pushes the C4-H resonance uniquely upfield (typically δ 5.30–5.60 ppm), acting as a hallmark signature of 3-aminopyrazoles.

  • The -I Deshielding Effect (C5-H): Conversely, the C5 proton is adjacent to the N1 atom, which bears the electron-withdrawing ethyl acetate moiety. The inductive electron withdrawal (-I effect) from both the N1 nitrogen and the carbonyl group deshields the C5-H, shifting it downfield ( δ 7.30–7.50 ppm).

1 H NMR Spectral Assignments

The quantitative data for the 1 H NMR spectrum (acquired in DMSO- d6​ ) is summarized in the table below. The distinct electronic environments allow for baseline separation of all critical signals.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment & Mechanistic Causality
Ethyl CH 3​ 1.18Triplet (t)3H7.1-CH 2​ -CH 3​ . Standard aliphatic resonance.
Ethyl CH 2​ 4.10Quartet (q)2H7.1-O-CH 2​ - CH 3​ . Deshielded by the adjacent ester oxygen.
Acetate CH 2​ 4.65Singlet (s)2H-N1-CH 2​ -C=O. Deshielded by both the N1 atom and the carbonyl group.
Amino NH 2​ 4.80Broad Singlet (br s)2H-C3-NH 2​ . Broadened by the quadrupolar relaxation of 14 N and intermediate proton exchange rates.
Pyrazole C4-H 5.45Doublet (d)1H2.2C4-H . Strongly shielded by the +M resonance effect of the 3-amino group.
Pyrazole C5-H 7.35Doublet (d)1H2.2C5-H . Deshielded by the -I effect of the N1-alkyl group.

Regiochemical Validation via 2D NOESY (Self-Validating System)

Relying solely on 1D 1 H NMR chemical shifts can be risky, as solvent effects, concentration, and pH can induce spectral drift. To ensure absolute trustworthiness in the structural assignment, the protocol must be self-validating.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps through-space dipole-dipole interactions (typically < 5 Å). This provides definitive proof of the regioisomer by observing the spatial proximity of the N1-acetate group to the pyrazole ring protons.

  • In the 1,3-Isomer (Target): The N-CH 2​ protons ( δ 4.65) are spatially adjacent to the C5-H proton ( δ 7.35). A strong NOE cross-peak will be observed between these two signals.

  • In the 1,5-Isomer (Impurity): The N-CH 2​ protons are adjacent to the 5-amino group. The NOESY spectrum will show a cross-peak between the N-CH 2​ and the NH 2​ protons, but no correlation to any ring CH proton.

Regioisomer_NOESY cluster_0 Alkylation of 3-Aminopyrazole cluster_1 2D NOESY NMR Differentiation Start N-Alkylation Reaction Isomer13 1,3-Isomer (Ethyl 2-(3-amino...)) Start->Isomer13 Kinetic/Thermodynamic Control Isomer15 1,5-Isomer (Ethyl 2-(5-amino...)) Start->Isomer15 Competing Pathway NOE13 Strong NOE: N-CH2 ↔ C5-H Isomer13->NOE13 Diagnostic Correlation NOE15 Strong NOE: N-CH2 ↔ 5-NH2 (No ring CH NOE) Isomer15->NOE15 Diagnostic Correlation

Workflow for differentiating 1,3- and 1,5-aminopyrazole regioisomers using 2D NOESY NMR.

Step-by-Step Experimental Protocol

To achieve high-fidelity NMR data that supports the mechanistic claims above, adhere to the following optimized acquisition protocol.

Phase 1: Sample Preparation
  • Weighing: Transfer 5–10 mg of the synthesized ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate into a clean vial.

  • Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.8% D) containing 0.03% v/v TMS.

    • Causality: Aminopyrazoles are highly polar and often exhibit poor solubility in CDCl 3​ . Furthermore, anhydrous DMSO slows the proton exchange rate of the NH 2​ group, preventing the signal from broadening into the baseline or merging with the residual water peak.

  • Transfer: Filter the solution through a tight glass wool plug into a precision 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Phase 2: 1D 1 H NMR Acquisition
  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically to the 1 H frequency.

  • Shimming: Execute automated gradient shimming (Z1–Z5). Verify that the TMS peak line width at half-height is < 1.0 Hz.

  • Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation ( T1​ ) of the isolated ring protons (C4-H, C5-H), guaranteeing that the integration ratios are strictly quantitative.

    • Scans (NS): 16 to 32 (depending on exact concentration).

    • Spectral Width (SW): 20 ppm (-2 to 18 ppm) to ensure no downfield exchangeable protons are folded into the spectrum.

Phase 3: 2D NOESY Acquisition
  • Pulse Sequence: Select a phase-sensitive NOESY sequence with gradient pulses (e.g., noesygpphpp).

  • Mixing Time (D8): Set to 400 ms. Causality: For a small molecule (MW = 169.18 g/mol ) tumbling rapidly in solution, a 400 ms mixing time allows for optimal NOE buildup in the extreme narrowing limit without triggering secondary spin-diffusion artifacts.

  • Resolution: Acquire with 8–16 scans per increment, utilizing 256 increments in the t1​ dimension, zero-filled to 1024 during processing for high resolution.

Phase 4: Data Processing & Troubleshooting
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the 1D FID prior to Fourier Transformation.

  • Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction.

  • Calibrate the chemical shift axis using the central peak of the residual DMSO quintet at δ 2.50 ppm.

  • Troubleshooting Note: If the NH 2​ peak integrates to less than 2H or is entirely absent, it is undergoing rapid chemical exchange with trace H 2​ O in the hygroscopic DMSO- d6​ . Dry the solvent over 3Å molecular sieves for 24 hours prior to sample preparation to restore the signal.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5200378, Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate." PubChem, [Link]

  • Cherukupalli, S., et al. "Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." Organic Letters, American Chemical Society, [Link]

  • Lusardi, M., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules, MDPI, [Link]

Foundational

Foreword: The Significance of Aminopyrazoles in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Elucidation of a Key 3-Aminopyrazole Derivative: The Crystal Structure of Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate The pyrazole scaffold is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of a Key 3-Aminopyrazole Derivative: The Crystal Structure of Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] Among these, aminopyrazoles have emerged as particularly valuable frameworks for the development of novel therapeutics, especially as kinase inhibitors.[1][3] The strategic placement of the amino group on the pyrazole ring significantly influences the molecule's physicochemical properties and its ability to interact with biological targets.[1][4] This guide focuses on a specific derivative, providing a comprehensive analysis of its three-dimensional structure, which is fundamental to understanding its potential as a pharmacophore.

Synthesis and Crystallization: From Precursors to High-Quality Crystals

The synthesis of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate is achieved through the N-alkylation of 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one with ethyl bromoacetate.[5][6] This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a mild base like anhydrous potassium carbonate to facilitate the reaction.[5][6]

Experimental Protocol: Synthesis and Crystallization
  • Reaction Setup: To a solution of 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one (1 equivalent) in dry N,N-dimethylformamide, add anhydrous potassium carbonate (1 equivalent) and ethyl bromoacetate (1 equivalent).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 3 hours.[5][6]

  • Work-up and Isolation: The reaction mixture is then poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration.

  • Crystallization: High-quality, pale yellow crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.[5][6]

The structural determination via X-ray crystallography unequivocally confirms that the alkylation occurs at the N1 position of the pyrazole ring, as opposed to O-alkylation.[5][6]

Spectroscopic Characterization: Corroborating the Molecular Structure

Prior to crystallographic analysis, spectroscopic methods provide essential information about the molecular structure.

Technique Observed Features Interpretation
IR (KBr, cm⁻¹) 3460, 3297 (NH₂), 1752 (ester C=O), 1700 (ring C=O)Confirms the presence of the amino group, the ester carbonyl, and the pyrazolone ring carbonyl.[5][6]
¹H NMR (DMSO-d₆, δ ppm) 1.17 (t, 3H), 2.41 (s, 3H), 4.09 (q, 2H), 4.31 (s, 1H), 4.40 (s, 2H), 7.15 (s, 2H), 7.45 (d, 2H), 7.73 (d, 2H)Signals correspond to the ethyl group, the tosyl methyl group, the pyrazole CH, the methylene bridge, the amino protons, and the aromatic protons of the tosyl group, respectively.[5][6]

Crystal Structure Analysis: A Detailed Look at the Solid-State Conformation

The single-crystal X-ray diffraction analysis of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate provides a wealth of information about its three-dimensional structure and intermolecular interactions.

Crystallographic Data
Parameter Value
Chemical Formula C₁₄H₁₇N₃O₅S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.1398 (2)
b (Å) 11.1525 (2)
c (Å) 16.3795 (3)
β (°) 97.081 (2)
Volume (ų) 1656.85 (6)
Z 4

Data obtained from the crystallographic study by Metwally, N. H., et al. (2021).[6]

Molecular Geometry and Conformation

The five-membered pyrazole ring is essentially planar.[5][6] A key conformational feature is the orientation of the substituents at the nitrogen atoms. The C6-N1-N2-S1 torsion angle is -95.52 (6)°, indicating that the substituents on the nitrogen atoms are positioned on opposite sides of the pyrazole ring.[5][6] The ethyl acetate side chain at N1 adopts an extended conformation.[5]

Figure 1: Molecular structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.

Hydrogen Bonding and Supramolecular Assembly

A notable feature of the crystal structure is the extensive network of hydrogen bonds. The amino group participates in an intramolecular hydrogen bond with a sulfonyl oxygen atom.[5][6] Furthermore, two intermolecular hydrogen bonds from the amino group to another sulfonyl oxygen and the oxo substituent create a layer structure parallel to the ab plane.[5][6] This intricate network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice.

Intermolecular Hydrogen Bonding Network cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 NH₂ A_SO2 S=O A_NH2->A_SO2 Intramolecular H-bond B_SO2 S=O A_NH2->B_SO2 Intermolecular H-bond B_Oxo C=O A_NH2->B_Oxo Intermolecular H-bond A_Oxo C=O C_SO2 S=O

Figure 2: Schematic representation of the hydrogen bonding interactions.

Implications for Drug Design and Development

The structural insights gained from this analysis are invaluable for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure allows for the rational design of new analogs with improved potency and selectivity.[1]

  • Target Binding: The hydrogen bonding capabilities of the amino group are critical for interactions with biological targets. The observed hydrogen bond network in the crystal structure can inform computational models of protein-ligand binding.[4]

  • Physicochemical Properties: The crystal packing and intermolecular forces influence properties such as solubility and melting point, which are important considerations in drug development.

Conclusion

The crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate provides a detailed and insightful look into the solid-state conformation of a medicinally relevant 3-aminopyrazole derivative. The planar pyrazole core, the specific orientation of its substituents, and the extensive hydrogen bonding network are key features that define its structure and potential for biological activity. This technical guide serves as a valuable resource for researchers in the field, offering a solid foundation for further exploration and utilization of this important class of compounds in drug discovery.

References

  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–617. [Link]

  • PubChem. (n.d.). Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate. Retrieved from [Link]

  • Spencer, J. A., et al. (2019). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 10(7), 1084-1090. [Link]

  • IUCr Journals. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. International Journal of Pharmaceutical Sciences Online.
  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCr Journals, 77, 615-617. [Link]

  • ResearchGate. (n.d.). Ethyl [3-(2-pyridyl)pyrazol-1-yl]acetate monohydrate. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. [Link]

Sources

Exploratory

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: A Privileged Scaffold for Kinase Inhibition and CNS Modulation

Executive Summary In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS 895571-8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS 895571-89-8) represents a highly privileged chemical scaffold[1]. Characterized by a 3-aminopyrazole core and an N1-ethyl acetate appendage, this intermediate offers orthogonal reactivity: the C3-amino group can participate in nucleophilic aromatic substitutions or cyclocondensations, while the N1-ester provides a synthetic handle for probing solvent-exposed regions of biological targets[1][2].

This technical guide explores the mechanistic rationale behind the biological activity of derivatives synthesized from this scaffold, focusing on their emerging roles as highly selective kinase inhibitors[3] and central nervous system (CNS) modulators[4].

Mechanistic Rationale: The 3-Aminopyrazole Pharmacophore

The biological utility of the 3-aminopyrazole core stems from its ability to act as a bioisostere for the adenine ring of adenosine triphosphate (ATP).

When targeting the ATP-binding pocket of kinases, the pyrazole nitrogen (N2) and the exocyclic C3-amino group form a highly stable, bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region[2].

  • The C3-Amino Group: Acts as a critical hydrogen bond donor.

  • The Pyrazole Core: Provides the necessary aromaticity and geometry to mimic purine, stacking between the hydrophobic residues of the N-lobe and C-lobe.

  • The N1-Ethyl Acetate Handle: The N1 position naturally projects outward toward the solvent-exposed entrance of the ATP pocket. By hydrolyzing the ethyl ester to an acetic acid derivative and subsequently forming amide bonds, researchers can attach diverse aliphatic or aromatic groups. This allows for fine-tuning of target selectivity without disrupting the core hinge-binding interactions[2][3].

Key Biological Applications

Illuminating the Dark Kinome: PCTAIRE/CDK16 Inhibition

The human kinome contains numerous "dark" kinases whose biological functions remain understudied. Among these is the PCTAIRE subfamily, which includes CDK16, CDK17, and CDK18[5][6]. CDK16 is activated by binding to membrane-targeted cyclin Y and is frequently dysregulated in cancers (e.g., breast, prostate, and non-small cell lung cancer)[2][6].

Mechanistically, CDK16 phosphorylates tumor suppressors such as p53 (at Ser315) and p27, triggering their ubiquitination and subsequent proteasomal degradation, thereby promoting tumor progression and radioresistance[2]. Recent drug discovery efforts have utilized 3-aminopyrazole-based molecules to develop highly selective inhibitors for CDK16. By modifying the N1-acetate group into bulky amides, researchers successfully shifted the scaffold from a promiscuous pan-kinase inhibitor to a highly selective PCTAIRE probe[3].

GABA-A Receptor Modulation via Pyrazolo[1,5-a]pyrimidines

Beyond kinase inhibition, the 3-aminopyrazole scaffold is a direct precursor to pyrazolo[1,5-a]pyrimidines[4]. By reacting the C3-amine and the adjacent C4 position with 1,3-dicarbonyls or enaminonitriles under microwave irradiation, the scaffold undergoes regiospecific cyclocondensation[7][8].

This fused bicyclic system is the core pharmacophore of several sedative-hypnotic drugs, most notably zaleplon . These compounds act as positive allosteric modulators at the benzodiazepine site of the GABA-A receptor, exerting profound CNS activity[4][8].

Experimental Workflows & Methodologies

To leverage ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate effectively, researchers must employ robust synthetic and analytical workflows.

Workflow Visualization

Workflow A Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Core Scaffold) B Base-Catalyzed Ester Hydrolysis A->B LiOH, THF/H2O E Condensation with 1,3-Dicarbonyls A->E Microwave, Solvent-free C Amide Coupling (HATU/DIPEA) B->C R-NH2 D 3-Aminopyrazole Amides (Kinase Inhibitors) C->D Target Discovery F Pyrazolo[1,5-a]pyrimidines (GABA-A Modulators) E->F Cyclization

Fig 1: Divergent synthetic workflows from the ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate scaffold.

Protocol 1: Synthesis of Amide-Linked Kinase Probes

Causality Check: Direct amidation of ethyl esters is often low-yielding. A two-step saponification/coupling sequence is required. HATU is selected over EDC/HOBt because its HOAt leaving group accelerates the reaction with sterically hindered pyrazole-acetic acids, minimizing unreactive N-acylurea byproducts.

  • Saponification: Dissolve ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (2.0 eq). Stir at room temperature for 4 hours.

  • Acidification: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the free acetic acid intermediate. Filter and dry under a vacuum.

  • Amide Coupling: Suspend the intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the desired aliphatic or aromatic amine (1.1 eq). Stir at room temperature for 12 hours.

  • Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate the self-consistency of the product using LC-MS (ESI+) and 1H-NMR.

Protocol 2: NanoBRET Target Engagement Assay for CDK16

Causality Check: Biochemical assays using truncated recombinant proteins fail to account for cellular permeability and physiological ATP competition. NanoBRET utilizes full-length kinases expressed in live cells, providing a highly trustworthy, self-validating measure of in vivo target engagement[3].

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CDK16 fusion protein. Incubate for 24 hours.

  • Tracer Addition: Resuspend cells in Opti-MEM and plate into a 384-well plate. Add a cell-permeable fluorescent kinase tracer (e.g., K-4) at a concentration equivalent to its pre-determined KD​ .

  • Compound Treatment: Add the synthesized 3-aminopyrazole derivative in a 10-point dose-response series. Incubate for 2 hours at 37°C.

  • Signal Detection: Add the NanoBRET Nano-Glo Substrate. Measure the BRET signal (ratio of acceptor emission at 610 nm to donor emission at 460 nm).

  • Validation: Calculate the IC50​ by plotting the BRET ratio against compound concentration. A reduction in the BRET signal confirms that the compound successfully penetrated the cell membrane and displaced the tracer from the CDK16 ATP-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the N1-acetate group is the primary driver of kinase selectivity. The table below summarizes the structure-activity relationship (SAR) evolution of 3-aminopyrazole derivatives targeting CDK16[2][3].

Compound ProfileN1-SubstitutionC3-SubstitutionCDK16 ΔTm​ (°C)*Cellular Target Engagement ( IC50​ )Selectivity Profile
Lead Scaffold (1) -HPyrimidine> 5.0Low nMHighly promiscuous (binds >60 kinases)
Ester Intermediate (21c) -CH2COOCH3Pyrimidine9.1N/AModerate
Optimized Amide (43d) -CH2CONHR (Amide)PyrimidineHigh33.4 nMHighly selective for PCTAIRE family

*Thermal Shift ( ΔTm​ ) indicates the thermodynamic stabilization of the kinase upon inhibitor binding. Data adapted from Amrhein et al.[2]. Note: While the literature utilizes a methyl ester intermediate, the ethyl ester (CAS 895571-89-8) provides identical synthetic utility and SAR outcomes.

Pathway Visualization: CDK16 Inhibition

Pathway CYC Cyclin Y (Membrane Targeted) CDK CDK16 (PCTAIRE) Active Complex CYC->CDK Activates P27 p27 Tumor Suppressor CDK->P27 Phosphorylates P53 p53 Tumor Suppressor CDK->P53 Phosphorylates (Ser315) INH 3-Aminopyrazole Inhibitor INH->CDK Inhibits (ATP Hinge) UBI Ubiquitination & Degradation P27->UBI P53->UBI TUM Tumor Progression & Radioresistance UBI->TUM Promotes

Fig 2: CDK16/Cyclin Y signaling pathway and its targeted inhibition by 3-aminopyrazole derivatives.

Conclusion

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is far more than a simple organic intermediate; it is a gateway to diverse pharmacological space. By exploiting the bidentate hydrogen-bonding capacity of the 3-aminopyrazole core and the synthetic flexibility of the N1-acetate group, researchers can engineer highly selective kinase inhibitors to probe the dark kinome or synthesize complex fused heterocycles for CNS modulation.

References

  • [2][3] Amrhein, J. A., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022.[Link]

  • [4][7][8] Al-Qalaf, F., et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2009.[Link]

  • [5][6] Karimbayli, J., et al. Insights into the structural and functional activities of forgotten Kinases: PCTAIREs CDKs. Molecular Cancer, 2024.[Link]

Sources

Foundational

"ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate" literature review

Title: Engineering Bifunctional Scaffolds: A Comprehensive Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the py...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Bifunctional Scaffolds: A Comprehensive Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole nucleus remains a privileged scaffold due to its profound bioisosteric properties and favorable pharmacokinetic profiling. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 895571-89-8) represents a highly versatile, orthogonally reactive building block[1]. Featuring both a nucleophilic exocyclic amine and an electrophilic ester moiety, this compound enables divergent synthetic pathways, allowing researchers to construct complex fused heterocycles or elaborate functionalized libraries with high atom economy.

This whitepaper dissects the physicochemical properties, regioselective synthesis mechanisms, and downstream applications of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, providing self-validating experimental workflows to ensure high-fidelity replication in your laboratory.

Chemical Profile & Quantitative Data

Understanding the baseline physicochemical metrics of a scaffold is critical for predicting its behavior in both synthetic environments and biological systems. The dual functionality of the molecule provides a balanced polar surface area (PSA) and multiple hydrogen-bonding vectors.

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Significance
Chemical Name Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetateIUPAC standard nomenclature.
CAS Registry Number 895571-89-8Unique identifier for the free base[1].
Molecular Formula C₇H₁₁N₃O₂-
Molecular Weight 169.18 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Primary Amine)Critical for target-protein interactions; acts as a nucleophile in acylation.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and receptor binding affinity.
Tautomeric State Fixed (N1 Alkylated)Alkylation at N1 locks the pyrazole tautomerism, providing a single, stable isomer.

Mechanistic Synthesis & Regioselectivity

The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate relies on the N -alkylation of 3-aminopyrazole using ethyl bromoacetate. However, 3-aminopyrazole exists as a tautomeric mixture (3-amino-1H-pyrazole 5-amino-1H-pyrazole). Consequently, alkylation can theoretically occur at either the N1 or N2 position, leading to a mixture of the 1,3-isomer and the 1,5-isomer[2].

The Causality of Regiocontrol: To drive the reaction toward the desired 1,3-isomer, the choice of base and solvent is paramount.

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble base. It selectively deprotonates the pyrazole ring without hydrolyzing the ester group of the alkylating agent.

  • Solvent Selection: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation. This leaves the pyrazolide anion "naked" and highly reactive.

  • Steric vs. Electronic Factors: While both nitrogens in the pyrazolide anion are nucleophilic, N2 is adjacent to the exocyclic -NH₂ group. The steric encumbrance and localized electron repulsion at the C3/C5 position heavily disfavor N2 alkylation. Thus, SN​2 attack occurs predominantly at the less hindered N1 position, yielding the 1,3-isomer as the major thermodynamic and kinetic product[3].

Alkylation Tautomer 3-Aminopyrazole (Tautomeric Mixture) Reagent Ethyl Bromoacetate + K2CO3 / DMF Tautomer->Reagent Base Addition Intermediate Deprotonated Pyrazolide Ion Reagent->Intermediate Deprotonation Product13 Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Major Product, Less Steric Hindrance) Intermediate->Product13 SN2 at N1 Product15 Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Minor Product, Steric Clash with NH2) Intermediate->Product15 SN2 at N2

Caption: Reaction pathway illustrating the regioselective N-alkylation of 3-aminopyrazole.

Experimental Workflows: A Self-Validating Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in checkpoints (TLC, specific workup steps) that confirm the success of the reaction before proceeding to the next stage.

Protocol: Regioselective Synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Step 1: Initiation and Deprotonation

  • Charge a flame-dried 250 mL round-bottom flask with 3-aminopyrazole (10.0 mmol, 1.0 equiv) and anhydrous DMF (20 mL, yielding a 0.5 M solution).

  • Add anhydrous K₂CO₃ (15.0 mmol, 1.5 equiv) in one portion.

  • Validation Checkpoint: Stir the suspension at room temperature (20-25 °C) for 30 minutes. A slight color change (often pale yellow) indicates the formation of the pyrazolide anion.

Step 2: Controlled Alkylation 4. Place the flask in a water bath to maintain ambient temperature. 5. Add ethyl bromoacetate (11.0 mmol, 1.1 equiv) dropwise via a syringe over 10 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes, which could lead to unwanted dialkylation at the exocyclic amine or increase the formation of the 1,5-isomer.
  • Stir the reaction mixture for 12–16 hours under an inert nitrogen atmosphere.
  • Validation Checkpoint: Monitor reaction progress via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material ( Rf​≈0.1 ) should be consumed, replaced by a major new spot ( Rf​≈0.4 ).

Step 3: Orthogonal Workup & Isolation 8. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. This dissolves the inorganic salts and precipitates the organic components. 9. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 10. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) followed by brine (50 mL).

  • Causality: DMF is highly soluble in EtOAc; the LiCl wash is a proven technique to partition DMF back into the aqueous phase, preventing solvent contamination in the final product.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum.

Step 4: Purification and Verification 12. Purify the crude oil via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to separate the major 1,3-isomer from trace amounts of the 1,5-isomer. 13. Self-Validation (NMR): Confirm the structure via ¹H NMR (CDCl₃). Look for the diagnostic singlet of the acetate methylene protons ( ≈4.7 ppm) and the two distinct doublets of the pyrazole core ( ≈5.6 ppm and 7.3 ppm). The absence of a shift in the methylene peak confirms N-alkylation rather than O-alkylation.

Applications in Medicinal Chemistry & Drug Discovery

The true value of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate lies in its orthogonal reactivity. The molecule serves as a central hub for divergent synthesis, allowing medicinal chemists to rapidly generate structurally diverse libraries[4].

  • C3-Amino Functionalization: The primary amine can undergo acylation, sulfonylation, or reductive amination. This is frequently utilized in the development of kinase inhibitors, where the pyrazole ring acts as an ATP-competitive hinge binder.

  • N1-Acetate Functionalization: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using LiOH/THF. The resulting acid can be coupled with various amines using standard peptide coupling reagents (HATU, EDC/HOBt) to form complex amides.

  • Cyclization to Fused Systems: By reacting the bifunctional scaffold with bis-electrophiles (e.g., 1,3-diketones or α,β -unsaturated nitriles), the compound can be cyclized into pyrazolo[1,5-a]pyrimidines. These fused systems are highly sought after in oncology and neurology as potent receptor modulators[3].

Workflow Core Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate AminoRxn C3-Amino Functionalization Core->AminoRxn EsterRxn N1-Acetate Functionalization Core->EsterRxn Amides Amides / Sulfonamides (Kinase Inhibitors) AminoRxn->Amides Acylation Fused Fused Pyrimidines (Antitumor Agents) AminoRxn->Fused Cyclization Acids Carboxylic Acids / Amides (Receptor Modulators) EsterRxn->Acids Hydrolysis/Coupling

Caption: Logical workflow for the divergent downstream functionalization of the bifunctional scaffold.

Safety, Handling, and Stability

  • Storage: The compound should be stored at 2–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the primary amine.

  • Stability: While generally stable under neutral conditions, prolonged exposure to strong aqueous acids or bases will result in the premature hydrolysis of the ethyl ester.

  • Handling: As with all novel synthetic intermediates, it should be handled with appropriate PPE (nitrile gloves, safety goggles) within a certified chemical fume hood.

References

  • Semantic Scholar. "New heteroatom-rich ring systems from N,N-dialkyl-N'-chlorosulfonyl chloroformamidines." Semantic Scholar Corpus. Available at:[Link]

  • ACS Publications. "Chemistry of Ketene N,S-Acetals: An Overview." Chemical Reviews. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate as a Privileged Bifunctional Building Block for Fused Heterocyclic Drug Scaffolds

Executive Summary The development of selective kinase inhibitors and central nervous system (CNS) therapeutics heavily relies on rigid, planar, and functionally tunable nitrogen-rich heterocycles. Ethyl 2-(3-amino-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective kinase inhibitors and central nervous system (CNS) therapeutics heavily relies on rigid, planar, and functionally tunable nitrogen-rich heterocycles. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate has emerged as a highly versatile, bifunctional building block for the construction of privileged fused scaffolds, most notably pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles [1, 2].

This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic rationale, synthetic pathways, and self-validating experimental protocols for utilizing this critical intermediate in library generation and lead optimization.

Structural Rationale & Physicochemical Profile

Mechanistic Causality: Why this specific scaffold?

In unalkylated 3-aminopyrazoles, rapid annular tautomerism between the N1 and N2 positions often leads to complex regiochemical mixtures during cyclocondensation reactions. By pre-alkylating the N1 position with an ethyl acetate group, the tautomeric state is permanently locked [1].

This specific modification provides two distinct advantages:

  • Regiochemical Control: The exocyclic primary amine (C3-NH₂) acts as the primary nucleophile, while the endocyclic N2 nitrogen is forced to act as the exclusive secondary nucleophile. This guarantees 100% regioselectivity during the formation of fused heterocyclic systems.

  • Late-Stage Functionalization: The N1-acetate appendage does not participate in the initial ring-closing reactions. Instead, it serves as a robust synthetic handle for downstream derivatization (e.g., conversion to primary or secondary amides), which is a proven strategy for optimizing hydrogen-bonding interactions with the hinge region of ATP-binding pockets in kinases [1, 4].

Physicochemical Properties
PropertyValue / Description
Chemical Name Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
SMILES String CCOC(=O)CN1C=CC(=N1)N [5]
Key Reactive Sites C3-NH₂ (Nucleophile), N2 (Nucleophile), Ester Carbonyl (Electrophile)
Storage Conditions Inert atmosphere, 2–8 °C, protect from moisture

Reaction Pathways & Scaffold Generation

The bifunctional nature of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate allows it to be channeled into multiple distinct drug-like scaffolds depending on the electrophilic partner.

Pathways SM Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Bifunctional Scaffold) Path1 Cyclocondensation (w/ β-dicarbonyls) SM->Path1 N2 & C3-NH2 react Path2 GBB 3-CR (w/ Aldehyde + Isocyanide) SM->Path2 N2 & C3-NH2 react Prod1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Path1->Prod1 Prod2 Imidazo[1,2-b]pyrazoles (Anticancer Targets) Path2->Prod2 Path3 Ester Amidation (Post-cyclization) Prod3 Functionalized Amides (Hinge-binding motifs) Path3->Prod3 Prod1->Path3 N1-acetate handle Prod2->Path3 N1-acetate handle

Reaction pathways of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate to fused heterocyclic scaffolds.

Pathway A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are privileged structures in oncology, frequently utilized as inhibitors of Cyclin-Dependent Kinases (CDKs), Pim kinases, and ALK[1, 4].

Mechanistic Insight

The synthesis involves a [3+3] cyclocondensation between the 3-aminopyrazole and a 1,3-biselectrophile (such as a β-dicarbonyl, β-enaminone, or chalcone). The highly nucleophilic exocyclic C3-NH₂ first attacks the most electrophilic carbon of the partner, forming an enamine intermediate. The rigid geometry then forces the endocyclic N2 to attack the remaining electrophilic center, expelling water and driving the aromatization of the pyrimidine ring [4].

Standard Protocol: Cyclocondensation with β-Dicarbonyls

Reagents: Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 equiv), β-dicarbonyl compound (1.1 equiv), Glacial Acetic Acid (solvent/catalyst).

  • Reaction Setup: Dissolve the pyrazole scaffold (5.0 mmol) and the β-dicarbonyl compound (5.5 mmol) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Thermal Cyclization: Heat the mixture to 100 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The starting pyrazole is highly polar and stains positively with ninhydrin. The successful formation of the fused core is indicated by the disappearance of the ninhydrin-active spot and the emergence of a highly UV-active (254 nm), less polar spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the acetic acid. Neutralize the residue with saturated aqueous NaHCO₃ until pH ~7.5, then extract with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

  • Self-Validation (Analytical): ¹H NMR must confirm the complete disappearance of the broad primary amine singlet (~5.0–5.5 ppm) and the appearance of the diagnostic pyrimidine aromatic protons (typically between 8.0–9.0 ppm).

Pathway B: Synthesis of Imidazo[1,2-b]pyrazoles via GBB-3CR

Imidazo[1,2-b]pyrazoles are highly valued in the development of anticancer and anti-inflammatory agents. They are most efficiently synthesized via the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR)[2, 3].

Mechanistic Insight

This multicomponent reaction utilizes the 3-aminopyrazole, an aromatic aldehyde, and an isocyanide. The acid catalyst promotes the formation of a Schiff base (imine) between the C3-NH₂ and the aldehyde. The isocyanide then undergoes a formal [4+1] cycloaddition with the imine, followed by an intramolecular cyclization involving the pyrazole N2 and subsequent proton shifts to yield the fully aromatic imidazo[1,2-b]pyrazole core [3].

Workflow Step1 1. Imine Formation Scaffold + Aldehyde + Acid Catalyst Step2 2.[4+1] Cycloaddition Add Isocyanide reagent Step1->Step2 RT, 1-2 h Step3 3. Workup & Purification Precipitation / Flash Chromatography Step2->Step3 RT, 12 h, TLC monitor Step4 4. Ester Amidation React w/ Amine in MeOH (Heat) Step3->Step4 Pure Intermediate Step5 Final Target Isolation (LC-MS/NMR Validation) Step4->Step5 Full conversion

Step-by-step workflow for the synthesis and functionalization of imidazo[1,2-b]pyrazoles.

Standard Protocol: GBB Three-Component Reaction

Reagents: Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv), Sc(OTf)₃ or HClO₄ (10–20 mol%), Acetonitrile (solvent).

  • Imine Pre-formation: In an oven-dried vial, dissolve the pyrazole scaffold (2.0 mmol) and the aldehyde (2.0 mmol) in anhydrous acetonitrile (5 mL). Add the acid catalyst (e.g., 20 mol% HClO₄) and stir at room temperature for 30 minutes to ensure complete imine formation.

  • Isocyanide Addition: Add the isocyanide (2.2 mmol) dropwise. Seal the vial and stir at room temperature (or up to 80 °C depending on the steric hindrance of the aldehyde) for 12 hours.

  • Self-Validation (In-Process): The reaction typically transitions from a clear solution to a distinct yellow/orange color. LC-MS monitoring is highly recommended here; look for the exact mass of the three-component adduct[M+H]⁺.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: The product can often be precipitated from cold diethyl ether or purified via flash chromatography.

Downstream Functionalization: Exploiting the Acetate Handle

Once the fused heterocyclic core is established, the N1-ethyl acetate group remains intact. To optimize the pharmacokinetic properties of the resulting drug candidate, this ester is typically converted into an amide.

Standard Protocol: Direct Amidation
  • Reaction Setup: Dissolve the fused heterocyclic ester intermediate (1.0 mmol) in a 2.0 M solution of the desired amine (e.g., methylamine or ammonia) in methanol (10 mL).

  • Conversion: Heat the sealed mixture to 60 °C for 16 hours. If reacting with less nucleophilic amines, the ester may first need to be hydrolyzed to the carboxylic acid (using LiOH in THF/H₂O), followed by standard peptide coupling (e.g., HATU/DIPEA).

  • Self-Validation (Analytical): Successful amidation is confirmed by the disappearance of the ethyl ester signals in ¹H NMR (the quartet at ~4.1 ppm and triplet at ~1.2 ppm) and the appearance of the new amide N-H and alkyl/aryl substituent peaks.

References

  • Foloppe, N., et al. "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization." Journal of Medicinal Chemistry, 2005, 48(8), 2944-2956. URL: [Link]

  • Demjén, A., et al. "Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides." Archiv der Pharmazie, 2018. URL: [Link]

  • "An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles." ACS Publications, 2021. URL: [Link]

  • PubChemLite. "Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate (C7H11N3O2)." Université du Luxembourg, 2026. URL: [Link]

Application

Application Note: Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate as a Privileged Building Block in the Synthesis of Bicyclic Kinase Inhibitors

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Chemical Rationale In the rational design of sma...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Chemical Rationale

In the rational design of small-molecule kinase inhibitors, the pyrazole motif serves as a highly effective, privileged scaffold for anchoring molecules to the ATP-binding hinge region of kinases. However, the use of unsubstituted 3-aminopyrazoles often complicates synthetic workflows due to poor regiocontrol during annulation reactions.

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1042152-58-8) 1 resolves this fundamental issue. By pre-installing an ethyl acetate moiety at the N1 position, this bifunctional building block offers two critical advantages for drug development:

  • Absolute Regiocontrol: Unsubstituted pyrazoles exist as tautomeric mixtures (N1 vs. N2), leading to complex mixtures of regioisomers (e.g., pyrazolo[1,5-a]pyrimidines vs. pyrazolo[3,4-b]pyridines) upon reaction with electrophiles. Blocking the N1 position forces the cyclization of 1,3-dielectrophiles to occur exclusively between the C3-primary amine and the intrinsically nucleophilic C4 carbon. This deterministic pathway reliably yields the highly desired 1H-pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine core 2.

  • Pharmacophore Vectorization: The ethyl ester acts as a latent functional handle. When the bicyclic core binds to the kinase hinge region, the N1 position projects outward toward the solvent-exposed channel. Post-annulation, the ester can be hydrolyzed and coupled with solubilizing amines to optimize ADME properties (e.g., aqueous solubility, metabolic stability) without disrupting the primary target binding 3.

Logical Relationships & Workflows

To visualize the synthetic utility and the spatial orientation of this building block within a kinase target, refer to the diagrams below.

Pathway A Ethyl 2-(3-amino-1H- pyrazol-1-yl)acetate (N1-Blocked) C Pyrazolo[3,4-b]pyridine Intermediate (Ester intact) A->C Cyclization (C3-NH2 & C4) B 1,3-Dicarbonyl or Enaminone B->C D Saponification (LiOH) C->D Ester Hydrolysis E Amide Coupling (HATU/Amine) D->E Activation F Final Kinase Inhibitor (Solvent-Channel Targeted) E->F Diversification

Caption: Workflow for assembling pyrazolo[3,4-b]pyridine kinase inhibitors using the N1-blocked building block.

Pharmacophore Kinase Kinase ATP Pocket Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Gatekeeper Gatekeeper Pocket (Hydrophobic) Kinase->Gatekeeper Solvent Solvent-Exposed Channel (Polar/Solubility) Kinase->Solvent Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->Hinge Bidentate H-Bonds Substituent C4/C6 Aryl Groups Substituent->Gatekeeper Steric Fit Acetate N1-Acetate Derived Amide Acetate->Solvent Water-mediated H-Bonds

Caption: Pharmacophore mapping of the resulting scaffold within the kinase ATP-binding site.

Target Kinase Profiling

The pyrazolo[3,4-b]pyridine scaffold, derived directly from this ethyl acetate building block, has demonstrated profound efficacy across multiple oncology and immunology kinase targets.

Table 1: Physicochemical and Target Profile of Pyrazolo[3,4-b]pyridine Derivatives

Target KinaseHinge-Binding CoreN1-Solvent Vector ModificationInhibitory Potency (IC₅₀)Primary IndicationRef
CDK1 Pyrazolo[3,4-b]pyridineAliphatic AmidesLow nMOncology (Cell Cycle Arrest)3
TRKA Pyrazolo[3,4-b]pyridineSubstituted Acetamides56 nMOncology (Proliferation)4
TBK1 1H-Pyrazolo[3,4-b]pyridineBasic Amines / Piperazines0.2 nMNeuroinflammation / Cancer5

Experimental Methodologies

The following protocols detail the transformation of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate into a diversified kinase inhibitor library. Every step is designed as a self-validating system to ensure synthetic integrity before proceeding.

Protocol A: Regioselective Annulation to the Pyrazolo[3,4-b]pyridine Core

Objective: Construct the bicyclic hinge-binding core via condensation with an enaminone.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 equiv, 10 mmol) and a selected 3-(dimethylamino)-1-arylprop-2-en-1-one (1.1 equiv, 11 mmol) in 25 mL of glacial acetic acid.

  • Causality of Solvent Choice: Glacial acetic acid is deliberately chosen as both solvent and mild acid catalyst. It protonates the enaminone carbonyl, accelerating the initial Michael addition of the C3-amine, while simultaneously driving the subsequent intramolecular cyclization and elimination of dimethylamine and water to achieve aromatization.

  • Reaction: Heat the mixture to reflux (118 °C) under a nitrogen atmosphere for 6–8 hours.

  • Workup: Cool to room temperature and pour the mixture into 150 mL of crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract the aqueous layer with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

In-Process Validation:

  • TLC: Monitor via TLC (DCM:MeOH 95:5). The highly polar starting pyrazole will disappear, replaced by a highly UV-active, less polar spot.

  • ¹H NMR (CDCl₃): The successful formation of the bicyclic core is definitively validated by the disappearance of the highly shielded pyrazole C4-H singlet (typically δ 5.5–6.0 ppm) and the appearance of an AB doublet system in the aromatic region (δ 7.5–8.5 ppm, J ≈ 8.0 Hz) corresponding to the newly formed pyridine ring protons.

Protocol B: Late-Stage Diversification via Saponification and Amide Coupling

Objective: Vectorize the N1 position toward the solvent channel to optimize target residence time and aqueous solubility.

Step-by-Step Procedure:

  • Saponification: Dissolve the intermediate from Protocol A (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2 hours.

  • Causality of Reagent: LiOH is utilized instead of NaOH to prevent any risk of harsh nucleophilic attack on the newly formed electron-deficient pyridine ring, ensuring clean ester hydrolysis.

  • Acidification: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the free carboxylic acid. Filter and dry under vacuum.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to form the active ester.

  • Diversification: Add the desired secondary amine (e.g., N-methylpiperazine) (1.5 equiv). Stir at room temperature for 4 hours.

  • Causality of Coupling Reagent: HATU is selected over standard EDC/HOBt because the N1-acetic acid derivative can be prone to intramolecular degradation if activation is slow; HATU provides near-instantaneous formation of the highly reactive 7-aza-OBt ester.

In-Process Validation:

  • LC-MS (Saponification): Validation is achieved by observing a mass shift of -28 Da (loss of the ethyl group) and the shift to an earlier retention time on reverse-phase LC.

  • HPLC & NMR (Final Product): Final validation requires HPLC purity >95%. The ¹H NMR spectrum must show the retention of the bicyclic aromatic signals and the emergence of aliphatic multiplets (e.g., piperazine protons at δ 2.4–3.6 ppm), confirming successful solvent-channel vectorization.

References

  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Ethyl 2-(3-amino-1h-pyrazol-1-yl)

Sources

Method

Application Note: High-Purity Recovery of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate via Optimized Recrystallization

Abstract & Introduction Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The purity of this reagent is paramount, as contaminants can lead to deleterious side reactions, compromised yields, and difficulties in the purification of downstream products. This application note provides a detailed, field-proven protocol for the purification of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate using recrystallization, a robust technique for isolating crystalline solids from a solution. We present two optimized protocols—a single-solvent and a mixed-solvent system—explaining the scientific rationale behind each step to empower researchers to achieve high-purity material with maximum recovery.

The Principle of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a target compound and its impurities in a given solvent or solvent system at varying temperatures. The core principle involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution. Ideally, impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble in the hot solvent. The success of this technique hinges on the selection of an appropriate solvent, which should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures[1][2].

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and associated hazards is critical before commencing any experimental work.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₇H₁₁N₃O₂PubChem[3]
Molecular Weight169.18 g/mol PubChem[3]
Physical FormSolidInferred from purification method & related compounds
Predicted LogP0.3PubChemLite[3]
Solubility Profile (Experimental screening is recommended)
Likely Soluble InAlcohols (Ethanol, Methanol), Ethyl Acetate, AcetoneGeneral for pyrazole derivatives[1][4]
Likely Sparingly Soluble InWater, Hexane, CyclohexaneGeneral for pyrazole derivatives[1]
Health & Safety Precautions

While specific toxicological data for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is not extensively published, related aminopyrazole and pyrazole derivatives are known to pose hazards. It is imperative to treat this compound with appropriate care.

  • Hazard Profile (Assumed from Analogs): May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[5][6][7].

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[8][9].

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors[6][10]. An accessible safety shower and eyewash station are mandatory[6][9].

  • Solvent Hazards: Recrystallization solvents such as ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources and use appropriate heating methods (e.g., a heating mantle or steam bath, not an open flame)[8].

Experimental Protocols

Two primary protocols are presented. The choice between them depends on the impurity profile of the crude material. A single-solvent recrystallization is often preferred for its simplicity, while a mixed-solvent system provides greater flexibility for compounds that are too soluble in common solvents even at low temperatures.

Materials & Equipment
  • Crude ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

  • Reagent-grade Ethanol

  • Reagent-grade Ethyl Acetate

  • Reagent-grade Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is ideal when a single solvent with a steep solubility-temperature gradient for the target compound is identified. Ethanol is a common and effective choice for many pyrazole derivatives[1][11][12].

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar or use a glass rod for manual stirring.

    • Scientist's Note: An Erlenmeyer flask is used to minimize solvent evaporation and prevent contamination[1].

  • Solvent Addition & Heating: Add a small portion of ethanol to the flask, just enough to create a slurry. Gently heat the mixture to near boiling while stirring.

  • Achieve Saturation: Continue adding hot ethanol in small increments until the solid just completely dissolves.

    • Scientist's Note: It is critical to use the minimum amount of hot solvent necessary to form a saturated solution. Using excess solvent will decrease the final yield, as more product will remain in the mother liquor upon cooling[1][2].

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Scientist's Note: Pre-warming all equipment prevents premature crystallization of the product on the funnel or in the filter paper, which would result in yield loss[2].

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities within the crystal lattice[1].

  • Maximizing Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 20-30 minutes.

    • Scientist's Note: This step significantly lowers the solubility of the product in the solvent, thereby maximizing the amount of crystalline material recovered[1][2].

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

    • Scientist's Note: Using ice-cold solvent for washing is crucial. A warm solvent would redissolve a portion of the purified product, leading to a lower yield[1][2].

  • Drying: Dry the crystals to a constant weight. This can be done by air-drying on the filter funnel, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexane)

This method is employed when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent" or "bad" solvent).

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate.

  • Anti-Solvent Addition: While keeping the solution hot and stirring, slowly add hot hexane dropwise until the solution becomes faintly and persistently cloudy (turbid).

    • Scientist's Note: The appearance of turbidity indicates that the solution is saturated and on the verge of precipitation. Adding the anti-solvent slowly ensures controlled crystallization[1][4].

  • Clarification: Add a few drops of hot ethyl acetate until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Isolation: Follow steps 5 through 9 from the Single-Solvent Protocol. For the washing step (Step 8), use a cold mixture of the ethyl acetate/hexane system or pure cold hexane.

Process Workflow Visualization

The following diagram illustrates the general workflow for the purification of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate by recrystallization.

Recrystallization_Workflow Start Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt 2. Hot Filtration (Optional, if impurities present) Dissolve->HotFilt Cool 3. Slow Cooling to Room Temperature HotFilt->Cool Clear Solution Impurities Insoluble Impurities HotFilt->Impurities Solid Impurities IceBath 4. Further Cooling in Ice Bath Cool->IceBath VacFilt 5. Isolate Crystals via Vacuum Filtration IceBath->VacFilt Wash 6. Wash with Ice-Cold Solvent VacFilt->Wash MotherLiquor Mother Liquor (Soluble Impurities) VacFilt->MotherLiquor Dry 7. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for purification by recrystallization.

Characterization & Troubleshooting

A successful purification must be validated.

Purity Assessment
  • Thin-Layer Chromatography (TLC): Compare the purified material against the crude solid. The pure compound should appear as a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point.

  • Spectroscopic Analysis (NMR, LC-MS): For definitive structural confirmation and purity assessment, obtain ¹H NMR, ¹³C NMR, and mass spectrometry data.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly. Consider a different solvent system with a lower boiling point[1].
No Crystals Form Upon Cooling Too much solvent was used; the solution is not saturated. The compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, an anti-solvent may be required (switch to Protocol 2). Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation[2].
Very Low Recovery / Yield Too much solvent was used. The crystals were washed with warm solvent. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Optimize the amount of solvent used. Ensure the washing solvent is ice-cold. Cool the flask in the ice bath for a longer duration. Ensure filtration apparatus is pre-warmed for hot filtration[1][2].

References

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved March 14, 2026, from [Link]

  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • Chemsrc. (2025, November 3). CAS#:1042152-58-8 | Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride. Retrieved March 14, 2026, from [Link]

  • IUCr Journals. (2021, May 6). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved March 14, 2026, from [Link]

  • PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2026, March 1). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. Retrieved March 14, 2026, from [Link]

  • IUCr Journals. (2021, May 6). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved March 14, 2026, from [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved March 14, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate. Retrieved March 14, 2026, from [Link]

Sources

Application

Application Note: Divergent Functionalization of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate in Drug Discovery

Introduction & Strategic Overview Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a highly versatile, trifunctional heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a highly versatile, trifunctional heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel pyrazolo-fused scaffolds [1]. Its molecular architecture presents three orthogonal sites for derivatization, allowing for the rapid generation of complex structure-activity relationship (SAR) libraries:

  • The Acetate Ester (C-Terminus Equivalent) : Suitable for saponification and subsequent amide library generation.

  • The 3-Amino Group (N-Terminus Equivalent) : Capable of participating in acylation, sulfonylation, or [3+3] annulations.

  • The Pyrazole C4-Position : An electron-rich aromatic site highly susceptible to regioselective electrophilic aromatic substitution (EAS) [2].

This application note details field-proven protocols for the selective functionalization of each site, providing the mechanistic rationale behind the chosen conditions to ensure high yields, regioselectivity, and purity in drug discovery workflows.

C-Terminal Derivatization: Saponification and Amide Coupling

Mechanistic Rationale

The ethyl ester must be hydrolyzed to the corresponding carboxylic acid, 2-(3-amino-1H-pyrazol-1-yl)acetic acid, prior to amidation. To prevent base-catalyzed degradation of the pyrazole core or unwanted side reactions with the unprotected 3-amino group, a mild saponification using Lithium Hydroxide (LiOH) in a biphasic THF/water system is preferred over harsh NaOH/KOH reflux conditions. For the subsequent coupling, HATU is the reagent of choice. It efficiently forms a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate, which accelerates amidation and drives the reaction to completion even when coupling with sterically hindered amines.

Protocol: Ester Hydrolysis & Amidation
  • Hydrolysis : Dissolve ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 equiv) in a 3:1 mixture of THF:H2O to achieve a 0.2 M concentration.

  • Add LiOH·H2O (1.5 equiv) and stir at 25 °C for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture carefully to pH 4–5 using 1M HCl. Extract the resulting carboxylic acid with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Amide Coupling : Dissolve the intermediate carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-activate the acid.

  • Add the target primary or secondary amine (1.2 equiv) and stir at 25 °C for 12 hours.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer thoroughly with 5% LiCl aqueous solution (to remove DMF). Dry over MgSO₄ and purify via flash chromatography.

N-Terminal Derivatization: Sulfonylation of the 3-Amino Group

Mechanistic Rationale

The 3-amino group of the pyrazole ring is exocyclic, but its nitrogen lone pair is partially delocalized into the heteroaromatic π-system. This delocalization significantly reduces its nucleophilicity compared to standard aliphatic amines [3]. Consequently, standard acylation or sulfonylation conditions often result in low conversions. To overcome this, the reaction is performed using an excess of the electrophile in the presence of pyridine and DMAP. Pyridine acts as an acid scavenger, while DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that forces the sluggish 3-amino group to react.

Protocol: N-Sulfonylation
  • Dissolve ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) under an inert argon atmosphere.

  • Add anhydrous pyridine (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Add the desired sulfonyl chloride (1.5 equiv) dropwise to control the exotherm.

  • Remove the ice bath, allowing the reaction to warm to 25 °C, and stir for 16 hours.

  • Workup : Dilute with DCM, wash with 1M HCl (to remove excess pyridine), followed by saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Pyrazole Core Functionalization: Regioselective C4-Bromination

Mechanistic Rationale

The pyrazole core is an intrinsically electron-rich heterocycle. The presence of the electron-donating 3-amino group strongly activates the adjacent C4 position towards electrophilic aromatic substitution [2]. Bromination at this site installs a critical synthetic handle (C-Br bond) for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-bromination and oxidative degradation of the delicate primary amine.

Protocol: C4-Bromination
  • Dissolve ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool the solution strictly to 0 °C. Lower temperatures are critical to maximize C4 regioselectivity and suppress side reactions.

  • Add NBS (1.05 equiv) portion-wise over 10 minutes. Shield the reaction flask from light (using aluminum foil) to prevent radical-mediated side reactions.

  • Stir at 0 °C for 2 hours.

  • Workup : Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted electrophilic bromine.

  • Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with water (5 × 20 mL) and brine to completely extract the DMF.

  • Dry over Na₂SO₄, concentrate, and recrystallize the ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate product from an ethanol/water mixture.

Quantitative Data Summary

Functionalization SiteTarget TransformationKey ReagentsTemp (°C)Typical YieldDownstream Utility
C-Terminus (Ester) Amide CouplingLiOH; HATU, DIPEA, R-NH₂2575–90%Library generation, SAR exploration
N-Terminus (Amine) SulfonylationR-SO₂Cl, Pyridine, DMAP0 to 2560–85%H-bond donor tuning, lipophilicity
C4-Position (Core) BrominationNBS, DMF085–95%Suzuki/Buchwald cross-coupling handle

Visualizations

Workflow Core Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Core Scaffold) Hydrolysis 1. LiOH, THF/H2O 2. Amine, HATU, DIPEA Core->Hydrolysis Acylation R-SO2Cl, Pyridine, DMAP DCM, 0 °C to RT Core->Acylation Bromination NBS, DMF, 0 °C (Light Shielded) Core->Bromination Amidation C-Terminal Amides (Library Generation) Hydrolysis->Amidation Sulfonamide N-Terminal Sulfonamides (H-Bond Donors) Acylation->Sulfonamide C4_Bromo C4-Bromo Derivative (Cross-Coupling Handle) Bromination->C4_Bromo

Divergent functionalization pathways of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

Mechanism Start 3-Aminopyrazole Core Intermediate Bromonium Wheland Intermediate (Resonance Stabilized) Start->Intermediate NBS Electrophilic Attack Product C4-Bromo-3-aminopyrazole + Succinimide Intermediate->Product Rearomatization (-H+)

Electrophilic aromatic substitution mechanism for regioselective C4-bromination.

References

  • Title : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source : National Institutes of Health (NIH) - PubMed Central URL :[Link]

  • Title : Preparation and Chemistry of 3/5-Halogenopyrazoles Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source : MDPI - Molecules URL : [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Troubleshooting Guide & Protocols for Synthesis, Purification, and Handling Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with ethyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & Protocols for Synthesis, Purification, and Handling

Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Free Base CAS: Pending / HCl Salt CAS: 1042152-58-8). As a critical bifunctional building block for pyrazolo[1,5-a]pyrimidines and other fused heterocycles, its handling presents unique challenges related to regioisomerism, chromatographic tailing, and ambient stability.

Below is our curated FAQ and troubleshooting guide, grounded in field-proven methodologies and mechanistic chemical principles.

Section 1: Synthesis & Regioisomerism

Q: During the alkylation of 3-aminopyrazole with ethyl bromoacetate, LC-MS shows two distinct peaks with identical m/z [M+H]⁺ = 170.09. Why is this occurring, and how do I control it?

A: You are observing the formation of regioisomers. 3-Aminopyrazole exists in a dynamic annular tautomeric equilibrium between the 1H-pyrazol-3-amine and 1H-pyrazol-5-amine forms. Because the [1] is highly dependent on this equilibrium, standard basic alkylation (e.g., K₂CO₃ in DMF) lacks absolute regiocontrol. The electronic and steric environments of the N1 and N2 nitrogens are remarkably similar, often leading to a [2]—specifically, the N1-alkylated (3-amino) and N2-alkylated (5-amino) regioisomers.

Regioisomerism SM 3-Aminopyrazole (Tautomeric Mixture) Reagent Ethyl Bromoacetate (K2CO3, DMF) SM->Reagent Iso3 Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Target) Reagent->Iso3 Alkylation at N1 Iso5 Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Major Byproduct) Reagent->Iso5 Alkylation at N2

Figure 1: Divergent N-alkylation pathways of 3-aminopyrazole leading to regioisomeric mixtures.

Self-Validating Identification Protocol (NMR): Do not rely solely on 1D ¹H-NMR chemical shifts, as concentration and solvent effects can cause signal overlap. To definitively assign the isomers:

  • Prepare a 15 mg sample of the purified fraction in DMSO-d₆.

  • Acquire a 2D NOESY (or ROESY) spectrum.

  • Validation Check: Look for a through-space cross-peak between the N-CH₂ (acetate methylene, ~4.8 ppm) and the -NH₂ protons (~5.0–5.5 ppm).

    • Cross-peak present: You have isolated the 5-amino isomer . The spatial proximity allows for NOE transfer.

    • Cross-peak absent: You have isolated the target 3-amino isomer , where the distance between the acetate group and the amine is too great for NOE correlation.

Section 2: Chromatography & Purification

Q: Both regioisomers streak severely on normal-phase silica gel, making baseline separation impossible. How can I resolve this?

A: The streaking is caused by secondary interactions. The highly polar primary amine acts as a strong hydrogen-bond donor and acceptor with the acidic silanol groups (Si-OH) on bare silica gel. To achieve baseline resolution, you must either dynamically mask the silanol activity or use a modified stationary phase.

Quantitative Data: Solvent System Optimization

Stationary PhaseMobile PhaseRf (3-amino)Rf (5-amino)Peak Shape / Resolution
Bare Silica (Standard)EtOAc/Hexane (1:1)0.150.12Severe tailing, co-elution
Bare Silica (Standard)DCM/MeOH (95:5)0.350.30Moderate tailing, poor resolution
Silica + 1% Et₃N DCM/MeOH (95:5) 0.42 0.36 Sharp peaks, baseline resolution
Amine-Functionalized SilicaEtOAc/Hexane (1:1)0.500.40Excellent resolution, no tailing

Step-by-Step Purification Protocol (Triethylamine Deactivation):

  • Column Preparation: Slurry pack standard silica gel (40-63 µm) in Hexane containing 1% (v/v) Triethylamine (TEA). Flush with 3 column volumes (CV) of the same solvent to fully deactivate the acidic silanols.

  • Loading: Dissolve the crude regioisomeric mixture in a minimal volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Run a gradient from 100% DCM to DCM/MeOH (95:5), maintaining 1% TEA in all mobile phases.

  • Fraction Collection: The 3-amino isomer is typically less polar and elutes first under these conditions. Monitor fractions via TLC (UV 254 nm and Ninhydrin stain).

  • Solvent Removal: Concentrate fractions under reduced pressure. To remove residual TEA, co-evaporate twice with toluene, then dry under high vacuum for 12 hours.

Section 3: Handling & Storage Stability

Q: My purified ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate turns into an insoluble viscous material after a few weeks at room temperature. What is the degradation mechanism?

A: The free base is bifunctional, possessing both a nucleophilic primary amine and an electrophilic ethyl ester. When stored neat at room temperature, it undergoes slow intermolecular aminolysis. The amine of one molecule attacks the ester of another, leading to the formation of polyamides or cyclic diketopiperazine-like dimers.

To ensure long-term stability, the compound must be stored as its [3]. Protonating the amine completely eliminates its nucleophilicity, shutting down the degradation pathway.

Degradation FreeBase Ethyl 2-(3-amino-1H- pyrazol-1-yl)acetate (Free Base) Degradation Intermolecular Aminolysis FreeBase->Degradation Room Temp / Neat Salt HCl Salt Form (Stable) FreeBase->Salt + HCl (in Ether) Dimer Polyamides / Diketopiperazine analogs Degradation->Dimer

Figure 2: Stability pathways of the free base versus the hydrochloride salt form.

Step-by-Step Salt Formation Protocol:

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether (or THF if solubility is poor) at a concentration of 0.1 M.

  • Cooling: Chill the flask to 0 °C using an ice-water bath under an inert Argon atmosphere.

  • Acidification: Dropwise add 1.05 equivalents of HCl (2.0 M solution in Diethyl Ether) while stirring vigorously. A white precipitate will form immediately.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid under vacuum using a Schlenk frit. Wash the filter cake with cold, anhydrous Diethyl Ether (2 × 10 mL).

  • Drying: Dry the resulting white solid under high vacuum (<0.1 mbar) for 4 hours.

Self-Validation Check: The resulting HCl salt should be highly soluble in water and D₂O. In the ¹H-NMR (D₂O) spectrum, the pyrazole protons will exhibit a distinct downfield shift (approx. +0.3 to +0.5 ppm) compared to the free base in CDCl₃, confirming successful protonation.

References
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL:[Link]

  • CAS#:1042152-58-8 | Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride Source: Chemsrc URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the N-alkylation of 3-amino-1H-pyrazole to produce ethyl 2-(3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the N-alkylation of 3-amino-1H-pyrazole to produce ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate .

Direct alkylation of aminopyrazoles is notoriously challenging due to competing nucleophilic sites. This document breaks down the thermodynamic and kinetic causalities behind the reaction, providing a self-validating protocol and troubleshooting FAQs to ensure high regioselectivity and yield.

Reaction Pathway & Regioselectivity Dynamics

The synthesis relies on the nucleophilic substitution ( SN​2 ) of ethyl bromoacetate by the pyrazolide anion. However, 3-amino-1H-pyrazole exists in a tautomeric equilibrium between its 3-amino and 5-amino forms. Consequently, three competing pathways exist[1]:

  • N1-Alkylation (Desired): Yields the 3-amino isomer.

  • N2-Alkylation (Undesired): Yields the sterically hindered 5-amino isomer.

  • Exocyclic N-Alkylation (Undesired): Over-alkylation at the primary amine.

Pathway SM 3-amino-1H-pyrazole + Ethyl bromoacetate Base Base (K2CO3) in DMF Deprotonation SM->Base Anion Pyrazolide Anion Intermediate Base->Anion N1 Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Desired N1 Isomer) Anion->N1 Kinetic Control (Low Temp, Less Steric Bulk) N2 Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate (Undesired N2 Isomer) Anion->N2 Thermodynamic Control (High Temp, Steric Clash) Exo Exocyclic N-Alkylated Product (Over-alkylation) Anion->Exo Excess Electrophile (Poor Stoichiometry)

Reaction pathways and selectivity in the alkylation of 3-aminopyrazole with ethyl bromoacetate.

Troubleshooting & FAQs

Q1: I am obtaining a near 1:1 mixture of the 3-amino (N1) and 5-amino (N2) isomers. How do I shift the regioselectivity toward the desired N1 product? Causality & Solution: The exocyclic −NH2​ group at the C3 position creates significant steric bulk adjacent to the N2 nitrogen[1]. Alkylation at N1 is kinetically favored because it is the less sterically hindered trajectory. If you are seeing a 1:1 mixture, your reaction is likely operating under thermodynamic control (e.g., temperatures exceeding 60 °C or using a highly coordinating base like NaH in THF). Fix: Switch to a mild, heterogeneous base like K2​CO3​ in a polar aprotic solvent (DMF or MeCN) and strictly maintain the reaction temperature between 0 °C and 25 °C[2]. This exploits the kinetic preference for N1 alkylation, typically pushing the N1:N2 ratio to >85:15.

Q2: My LC-MS shows a significant amount of dialkylated product (mass corresponding to exocyclic amine alkylation). How can I suppress this? Causality & Solution: While the endocyclic pyrazolide nitrogens are vastly more nucleophilic than the exocyclic −NH2​ (due to the lone pair delocalization of the primary amine into the heteroaromatic ring), the exocyclic amine will react if the electrophile is abundant or if localized heating occurs[3]. Fix:

  • Stoichiometry: Never exceed 1.05 equivalents of ethyl bromoacetate.

  • Addition Rate: Add the ethyl bromoacetate dropwise as a dilute solution over 30–45 minutes to prevent localized concentration spikes.

Q3: How do I easily differentiate the N1 and N2 isomers during NMR characterization? Causality & Solution: In 1H -NMR, the pyrazole ring protons (C4 and C5) of the desired 3-amino (N1) isomer typically appear as two distinct doublets with a coupling constant of J≈2.0−2.5 Hz. Furthermore, the methylene protons of the acetate group in the 5-amino (N2) isomer will be shifted further downfield due to the anisotropic deshielding effect of the adjacent exocyclic −NH2​ group.

Optimization Data Matrix

The following table synthesizes quantitative data across various parameter sets to guide your experimental design.

BaseSolventTemperatureMolar Ratio (SM : Electrophile)N1 : N2 RatioIsolated Yield (N1)Primary Failure Mode
K2​CO3​ DMF 0 °C to RT 1.0 : 1.05 88 : 12 78% None (Optimal)
Cs2​CO3​ MeCNRT1.0 : 1.0582 : 1871%Mild N2 formation
NaH THF0 °C1.0 : 1.1060 : 4045%Poor regiocontrol
K2​CO3​ DMF80 °C1.0 : 1.5050 : 50< 30%Exocyclic over-alkylation

Self-Validating Experimental Protocol

This protocol utilizes kinetic control to maximize the yield of the target N1-isomer[2]. It includes built-in validation checkpoints to ensure the reaction is proceeding correctly.

Reagents:

  • 3-amino-1H-pyrazole: 10.0 mmol (831 mg)

  • Ethyl bromoacetate: 10.5 mmol (1.16 mL)

  • Anhydrous K2​CO3​ (finely powdered): 15.0 mmol (2.07 g)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add 3-amino-1H-pyrazole and 15 mL of anhydrous DMF. Stir until fully dissolved.

  • Base Activation: Add the finely powdered K2​CO3​ in one portion. Cool the suspension to 0 °C using an ice-water bath. Stir vigorously for 20 minutes.

    • Validation Checkpoint 1: The mixture should become a cloudy white suspension. No color change should occur. If the solution turns yellow/brown, your DMF may contain dimethylamine impurities.

  • Electrophile Addition: Dilute the ethyl bromoacetate in 5 mL of DMF. Add this solution dropwise via a syringe pump over exactly 30 minutes, maintaining the internal temperature at 0 °C.

  • Kinetic Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Validation Checkpoint 2: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The desired N1 isomer will typically elute slightly faster (higher Rf​ ) than the highly polar N2 isomer. The starting material should be consumed by hour 4.

  • Aqueous Quench & Workup: Pour the reaction mixture into 100 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

    • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine ( 5×50 mL) to completely partition the DMF out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to isolate the pure ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

References

  • Title: Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Recent developments in aminopyrazole chemistry Source: ARKIVOC (Arkat USA) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Welcome to the Technical Support Center for the isolation and crystallization of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate . This compound presents unique challenges during downstream processing due to its dense array of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate . This compound presents unique challenges during downstream processing due to its dense array of hydrogen-bond donors and acceptors (a primary amine and a pyrazole ring) coupled with a flexible, hydrolysis-prone ethyl ester moiety.

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we will dissect the thermodynamic and kinetic root causes of common failures—such as Liquid-Liquid Phase Separation (LLPS) and amorphous gelation—and provide self-validating protocols to ensure high-purity crystalline yields.

Troubleshooting Workflow

The following decision matrix illustrates the diagnostic pathways for resolving the most common crystallization failures associated with this pyrazole derivative.

CrystallizationTroubleshooting Start Crystallization Attempt: Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Obs1 Observation: Oiling Out (Liquid-Liquid Phase Separation) Start->Obs1 Obs2 Observation: No Yield (High Mother Liquor Solubility) Start->Obs2 Obs3 Observation: Amorphous Gel (H-Bonding Network Entrapment) Start->Obs3 Act1 Action: Reduce cooling rate, add seed crystals, or adjust antisolvent ratio Obs1->Act1 Act2 Action: Switch to non-polar antisolvent (e.g., Heptane) or use evaporative cooling Obs2->Act2 Act3 Action: Perform Salt Screening (e.g., form HCl salt) to break non-specific H-bonds Obs3->Act3 Success Highly Crystalline Product Act1->Success Act2->Success Act3->Success

Troubleshooting workflow for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate crystallization.

Frequently Asked Questions (FAQs)

Q: Why does ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate consistently "oil out" (form a biphasic liquid) instead of crystallizing?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when a solution reaches high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. Because this molecule possesses a flexible ethyl ester chain and multiple hydrogen-bonding sites, the molecules preferentially self-associate into a disordered, solute-rich liquid phase rather than an ordered crystal[2]. To resolve this, you must operate outside the miscibility gap. This is achieved by lowering the rate of supersaturation generation (e.g., cooling at <0.1 °C/min) or by introducing seed crystals before the LLPS boundary is crossed.

Q: The compound precipitates as a sticky, amorphous gel. How can I induce a proper crystalline habit?

A: The 3-amino group and the pyrazole nitrogens act as competing hydrogen-bond donors and acceptors. In rapid precipitation, these groups form multidirectional, amorphous supramolecular networks rather than a defined crystalline lattice[3]. To break this kinetic trap, switch to a solvent system that competitively hydrogen-bonds (e.g., adding a small molar equivalent of ethanol to an ethyl acetate/heptane system). This temporarily disrupts the amorphous network, allowing the thermodynamically stable polymorph to nucleate.

Q: Should I isolate this intermediate as a free base or a salt?

A: For this specific structural motif, isolating the hydrochloride (HCl) salt is highly recommended and is the industry standard for this building block. Salt formation protonates the basic nitrogen (typically the pyrazole ring or primary amine), which restricts the chaotic hydrogen-bonding network and introduces strong, directional ionic interactions. This drastically increases the melting point, prevents LLPS, and improves overall crystallinity and stability[4].

Q: How do I prevent the hydrolysis of the ethyl ester during crystallization?

A: The ethyl ester moiety is susceptible to hydrolysis, particularly if crystallization is attempted in aqueous or alcoholic solvents under basic or acidic conditions at elevated temperatures. When forming the HCl salt, you must use strictly anhydrous conditions (e.g., HCl in dioxane or anhydrous diethyl ether) and crystallize from aprotic solvent mixtures like Dichloromethane (DCM)/Heptane or anhydrous Ethyl Acetate (EtOAc) to preserve the ester linkage.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal crystallization system based on the desired form of the compound.

Solid FormPrimary SolventAntisolventRisk of LLPSExpected Outcome & Causality Notes
Free Base Ethyl Acetate (EtOAc)HeptaneHigh Prone to oiling out if cooled rapidly. Requires precise seeding at the metastable zone limit.
Free Base Dichloromethane (DCM)HexanesModerate Good solubility in DCM; rapid antisolvent addition causes gelation. Dropwise addition required.
HCl Salt Anhydrous EthanolDiethyl EtherLow Excellent crystallinity. Must keep strictly anhydrous and avoid prolonged heating to prevent ester hydrolysis.
HCl Salt Isopropanol (IPA)HeptaneLow High yield, highly crystalline solid. The bulkier alcohol minimizes transesterification/hydrolysis risks.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic justification.

Protocol A: Anti-Solvent Crystallization of the Free Base (Bypassing LLPS)

Use this protocol if the free base is strictly required for downstream coupling reactions.

  • Dissolution: Dissolve the crude ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate in minimal Ethyl Acetate (EtOAc) at 45 °C. Caution: Do not exceed 50 °C to prevent thermal degradation of the ester.

  • Clarification: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove heterogeneous impurities that could trigger premature, uncontrolled nucleation.

  • Temperature Control & Seeding: Cool the solution slowly (0.1 °C/min) to 35 °C. Add 0.5% w/w of seed crystals. Mechanism: Seeding provides a low-energy template for lattice integration, bypassing the high-energy barrier of primary nucleation and avoiding the LLPS miscibility gap.

  • Antisolvent Addition: Hold the temperature at 35 °C for 30 minutes to allow the seed bed to age. Begin dropwise addition of Heptane (antisolvent) at a rate of 0.1 volumes/minute until a 1:1 (EtOAc:Heptane) ratio is reached.

  • Isolation: Cool the resulting suspension to 5 °C over 2 hours. Filter the crystalline solid under vacuum, wash with cold Heptane, and dry under vacuum at ambient temperature.

Protocol B: Anhydrous Hydrochloride Salt Formation (Recommended)

Use this protocol to maximize yield, purity, and shelf-life stability.

  • Dissolution: Dissolve the free base in anhydrous Isopropanol (IPA) at room temperature (approx. 10 mL/g).

  • Acidification: While stirring vigorously, slowly add 1.05 molar equivalents of a 4M HCl in dioxane solution dropwise. Mechanism: Anhydrous HCl protonates the basic nitrogen without introducing water, entirely preventing ester hydrolysis.

  • Maturation: A thick white precipitate should form almost immediately. If the mixture forms a gel, heat gently to 40 °C until the solution clears, then allow it to cool naturally to room temperature.

  • Antisolvent Polishing (Optional): If the yield is low, add 5 volumes of anhydrous Diethyl Ether or Heptane dropwise to force the remaining salt out of solution.

  • Isolation: Filter the solid, wash with copious amounts of cold Diethyl Ether, and dry under high vacuum overnight. The resulting HCl salt will exhibit a sharp melting point and superior handling characteristics.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. National Institutes of Health (PMC).[Link]

  • Salt Screening with the Crystal16. Technobis Crystallization Systems.[Link]

Sources

Optimization

"ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate" reaction mechanism elucidation issues

Welcome to the Technical Support Center for the synthesis and structural elucidation of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate . As a Senior Application Scientist, I have designed this guide to address the critical bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and structural elucidation of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face with this scaffold: regioselectivity during N-alkylation, chemoselectivity (avoiding exocyclic reactions), and the analytical disambiguation of the resulting isomers.

Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and mechanistic logical trees to ensure your drug development workflows remain robust and reproducible.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I isolating a mixture of two distinct products with the identical mass (m/z 170) when reacting 3-aminopyrazole with ethyl bromoacetate? A1: You are observing a regiomeric mixture caused by the inherent tautomerism of the pyrazole ring. The 3-aminopyrazole scaffold presents two endocyclic nitrogen nucleophiles (N1 and N2). Alkylation with ethyl bromoacetate typically yields both the N1-alkylated product (the 3-amino isomer) and the N2-alkylated product (the 5-amino isomer). The reactivity and resulting ratio are heavily influenced by the reaction conditions, specifically the base and solvent chosen[1].

Q2: How can I mechanistically drive the reaction to favor the 3-amino isomer (N1-alkylation) over the 5-amino isomer? A2: Regioselectivity here is a competition between kinetic and thermodynamic control. The N2 position is adjacent to the exocyclic amino group, making it sterically hindered. By utilizing a bulky base (such as Cs2​CO3​ ) in a polar aprotic solvent (like DMF), you enhance the thermodynamic preference for N1-alkylation. The large cesium counterion effectively shields the N2 position, forcing the electrophile to attack the less hindered N1 position.

Q3: I suspect my ethyl bromoacetate is reacting with the exocyclic -NH 2​ group. How do I prevent this chemoselectivity issue? A3: The endocyclic pyrazole nitrogens are inherently more nucleophilic than the exocyclic amino group because the lone pair on the exocyclic nitrogen is partially delocalized into the aromatic π -system[1]. However, chemoselectivity is easily broken if you use an overly strong base (e.g., NaH) that deprotonates the exocyclic amine, or if you use an excess of the alkylating agent. To prevent over-alkylation, strictly limit ethyl bromoacetate to 1.05 equivalents and maintain temperatures 25 °C.

Q4: 1D 1 H-NMR is not giving me conclusive proof of which isomer I have. How do I definitively elucidate the structure? A4: 1D NMR is insufficient because the chemical shifts of the pyrazole protons are too similar between isomers. You must utilize 2D NOESY and HMBC techniques to map the spatial and bonding connectivity[2].

  • NOESY (Spatial): In the 5-amino isomer, the N-CH 2​ protons of the ethyl acetate group are spatially adjacent to the exocyclic -NH 2​ group, yielding a strong NOE cross-peak. In the 3-amino isomer, the N-CH 2​ protons are far from the -NH 2​ group but adjacent to the pyrazole C5-H, yielding a distinctly different cross-peak[2].

  • HMBC (Bonding): HMBC reveals 3-bond carbon-proton couplings ( 3JC−H​ ). The N-CH 2​ protons will couple to the adjacent pyrazole carbon. If that carbon is a CH (C5), you have the 3-amino isomer. If that carbon is a quaternary carbon bearing the amine group, you have the 5-amino isomer[3].

Q5: My purified product degrades upon prolonged storage, forming an insoluble precipitate. What is happening? A5: Alkylation with ethyl bromoacetate introduces an ester moiety that can react with the primary amine of another molecule[4]. You are likely observing intermolecular amidation (forming oligomers) or intramolecular lactamization (forming diketopiperazine-like structures). Store the purified compound at -20 °C under argon, and avoid prolonged heating during rotary evaporation.

Part 2: Mechanistic & Analytical Visualization

Mechanism SM 3-Aminopyrazole Anion Ambident Pyrazolide Anion (Delocalized Charge) SM->Anion Base (-H+) Exo Exocyclic Attack Over-alkylation SM->Exo Excess Reagent N1 N1 Attack (SN2) 3-Amino Isomer Anion->N1 + Ethyl Bromoacetate (Sterically Favored) N2 N2 Attack (SN2) 5-Amino Isomer Anion->N2 + Ethyl Bromoacetate (Kinetically Favored)

Figure 1. Ambident nucleophilicity and competing pathways in 3-aminopyrazole alkylation.

NMR_Logic Start Isolated Alkylated Product NOESY 2D NOESY NMR Start->NOESY HMBC 2D HMBC NMR Start->HMBC Cross1 Cross-peak: N-CH2 & NH2 NOESY->Cross1 Cross2 Cross-peak: N-CH2 & C5-H NOESY->Cross2 J31 J3 coupling: N-CH2 to C5 (CH) HMBC->J31 J32 J3 coupling: N-CH2 to C5 (C-NH2) HMBC->J32 Iso5 5-Amino Isomer Cross1->Iso5 Iso3 3-Amino Isomer Cross2->Iso3 J31->Iso3 J32->Iso5

Figure 2. 2D NMR logical decision tree for differentiating 3-amino and 5-amino isomers.

Part 3: Data Presentation

Table 1: NMR Diagnostic Signals for Isomer Differentiation Note: Exact chemical shifts may vary slightly based on concentration and exact solvent calibration.

Analytical TechniqueTarget Nuclei3-Amino Isomer (N1-Alkylated)5-Amino Isomer (N2-Alkylated)
1 H NMR Exocyclic -NH 2​ ~ 4.6 - 4.9 ppm (broad singlet)~ 5.1 - 5.4 ppm (broad singlet)
2D NOESY N-CH 2​ spatial correlationStrong cross-peak with C5-H Strong cross-peak with -NH 2​
2D HMBC N-CH 2​ 3J couplingCross-peak with C5 (CH, ~130 ppm) Cross-peak with C5 (C-NH 2​ , ~148 ppm)

Table 2: Reaction Condition Causality & Optimization

BaseSolventTempDominant RegioisomerChemoselectivity IssueCausality
NaHTHF0 °C5-Amino (kinetic)High (Exocyclic alkylation)Strong base deprotonates exocyclic amine.
K 2​ CO 3​ DMF25 °CMixture (~1:1)LowModerate base; poor steric differentiation.
Cs 2​ CO 3​ DMF25 °C3-Amino (thermodynamic)LowBulky Cs + counterion shields the hindered N2 position.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis Workflow

This protocol is designed to maximize the N1-alkylation pathway while suppressing exocyclic side reactions.

  • Preparation: Charge an oven-dried round-bottom flask with 3-aminopyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous Cs2​CO3​ (1.5 eq). Causality: The bulky cesium ion coordinates with the pyrazolide anion, sterically blocking the N2 position to favor N1 attack.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl bromoacetate (1.05 eq) dropwise over 15 minutes. Causality: The slight excess ensures complete conversion without providing enough reagent for exocyclic over-alkylation.

  • Reaction & In-Process Control (IPC): Remove the ice bath and stir at 25 °C for 4 hours.

    • Self-Validation Step: Withdraw a 10 μ L aliquot, quench in 1 mL H 2​ O/MeCN, and run LC-MS. Validate the disappearance of the starting material (m/z 84) and the appearance of the product mass (m/z 170). If two peaks with m/z 170 appear, note the ratio of the regioisomers.

  • Workup: Quench the reaction with cold water. Extract 3x with Ethyl Acetate. Wash the combined organic layers 5x with brine to remove DMF. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure (keep bath temp < 30 °C to prevent lactamization).

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: NMR Sample Preparation and Elucidation Workflow

This protocol ensures the labile -NH 2​ protons are visible for NOESY correlation.

  • Sample Prep: Dissolve 15-20 mg of the highly purified isomer in 0.6 mL of strictly anhydrous DMSO- d6​ . Causality: DMSO strongly hydrogen-bonds with the -NH 2​ protons, drastically slowing their chemical exchange rate with residual water. This prevents the -NH 2​ signal from broadening into the baseline, making it visible for NOE transfer.

  • 1D Validation: Run a standard 1 H-NMR (16 scans).

    • Self-Validation Step: Before committing to lengthy 2D experiments, verify that the -NH 2​ peak is visible as a distinct broad singlet integrating to 2H. If the peak is absent, your sample or solvent is too wet; dry the sample and prepare a fresh tube.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Look specifically at the F1/F2 intersection of the N-CH 2​ singlet (~4.8 ppm) and the -NH 2​ singlet. A cross-peak here definitively proves the 5-amino (N2-alkylated) isomer[2].

  • HMBC Acquisition: Acquire a 2D HMBC spectrum optimized for long-range couplings ( nJC−H​ = 8 Hz). Trace the N-CH 2​ proton signal to the carbon axis to locate the 3J coupled pyrazole carbon, confirming the framework structure[3].

References

  • A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Benchchem.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC (NIH).
  • N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part XII.* Synthesis and Reactivity of the Pyrazolo[3,4-e][1,2,4]thiadiazine Ring System. CSIRO Publishing.

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Welcome to the technical support center for the purification of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and alternative purification strategies beyond standard column chromatography. Here, we address common challenges encountered during the synthesis and purification of this important heterocyclic building block, with a focus on practical, field-proven solutions.

Troubleshooting Common Purification Issues

The purification of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can be challenging due to the potential for regioisomeric impurities and the physicochemical properties of the compound. This section provides a troubleshooting guide to address the most frequently encountered problems.

Issue 1: Presence of a Persistent Impurity with Similar Polarity

A common and significant challenge in the synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is the co-formation of its regioisomer, ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.[1][2] Due to their similar structures, these isomers often exhibit very close retention factors (Rf) in thin-layer chromatography (TLC) and can be difficult to separate by standard flash column chromatography.

Root Cause Analysis:

The formation of regioisomers is often a result of the reaction conditions during the pyrazole ring formation. The reaction of a substituted hydrazine with a 1,3-dielectrophile can proceed under either kinetic or thermodynamic control, leading to different ratios of the 3-amino and 5-amino isomers.[1]

  • Kinetic Control: Typically favored by basic conditions and lower temperatures, which can preferentially yield the 3-amino isomer.[1]

  • Thermodynamic Control: Often occurs under neutral or acidic conditions at higher temperatures, which may favor the more stable 5-amino isomer.[1]

Troubleshooting Workflow:

start Impurity with Similar Polarity Detected check_regioisomer Is the impurity suspected to be the 5-amino regioisomer? start->check_regioisomer yes_regioisomer YES check_regioisomer->yes_regioisomer TLC or LC-MS suggests regioisomer no_regioisomer NO check_regioisomer->no_regioisomer Impurity has different characteristics options Select Purification Strategy yes_regioisomer->options other_impurity Consider other impurities (starting materials, side-products) no_regioisomer->other_impurity recrystallization Fractional Recrystallization of an Acid Salt options->recrystallization Solid material chromatography Optimized Column Chromatography options->chromatography Oil or solid acid_base Acid-Base Extraction options->acid_base If pKa difference is sufficient end Pure Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate recrystallization->end chromatography->end acid_base->end other_impurity->chromatography

Caption: Decision workflow for purifying ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

Issue 2: Product "Oiling Out" During Recrystallization

"Oiling out" is a common phenomenon where the compound separates from the cooling solvent as a liquid rather than forming solid crystals. This can trap impurities and hinder effective purification.

Root Cause Analysis:

This typically occurs when the melting point of the compound is lower than the temperature of the solution from which it is precipitating. It can also be caused by the presence of impurities that depress the melting point of the mixture.

Solutions:

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

  • Use a Different Solvent System: Experiment with a solvent in which the compound is less soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[3]

  • Increase the Solvent Volume: Adding more of the "good" solvent (the one in which the compound is more soluble) can lower the saturation point, allowing crystallization to occur at a lower temperature.

  • Seed the Solution: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.

Alternative Purification Methods

When standard column chromatography is ineffective or impractical, the following alternative methods can be employed for the purification of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

Acid-Base Extraction

This technique leverages the basicity of the amino group on the pyrazole ring to separate it from non-basic impurities.[4] The parent 3-aminopyrazole has a predicted pKa of around 15.28 for the pyrazole N-H, but the exocyclic amino group provides a basic handle for extraction.[5][6]

Principle:

The basic aminopyrazole can be protonated by an acid to form a water-soluble salt, which will partition into the aqueous phase. Neutral or acidic impurities will remain in the organic phase. The aminopyrazole can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated aminopyrazole will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous extracts. The organic layer now contains non-basic impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The aminopyrazole will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Recrystallization from a Mixed Solvent System

Recrystallization is a powerful purification technique for solid compounds. For aminopyrazole derivatives, a mixed solvent system is often effective.[3][7]

Principle:

The crude compound is dissolved in a minimum amount of a hot "good" solvent (in which it is very soluble) and a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes turbid. Upon slow cooling, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor.

Detailed Protocol:

  • Solvent Selection: A common and effective solvent system for aminopyrazoles is ethanol and water.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Comparison of Purification Methods

MethodProsConsBest For
Standard Column Chromatography Versatile, can separate compounds with small differences in polarity.Can be time-consuming and require large volumes of solvent. May not be effective for separating very similar regioisomers.General purification and separation of moderately different compounds.
Acid-Base Extraction Fast, scalable, and uses inexpensive reagents.Only applicable to compounds with acidic or basic functional groups. May not separate the desired compound from other basic impurities.Removing neutral or acidic impurities from a basic product.
Recrystallization Can yield very pure crystalline material. Scalable.Requires the compound to be a solid. Finding a suitable solvent system can be trial-and-error. "Oiling out" can be an issue.Purifying solid compounds, especially for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a single spot, but my NMR spectrum indicates the presence of an impurity. What could be the issue?

A1: It is highly likely that you have a co-eluting impurity, such as the 5-amino regioisomer. Try running the TLC in different solvent systems with varying polarities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system to see if the spots separate.

Q2: How can I improve the separation of regioisomers on a silica gel column?

A2: To improve separation, you can try using a longer column, a finer mesh silica gel, or a shallower solvent gradient during elution.[8] Sometimes, adding a small amount of a polar solvent like methanol to your eluent can help to break up interactions with the silica and improve resolution. Dry loading the sample onto silica gel is also recommended to get a narrow band at the start of the chromatography.[8]

Q3: Can I use a different acid for the acid-base extraction?

A3: Yes, other dilute acids like citric acid or acetic acid can be used. The choice of acid can sometimes influence the ease of back-extraction. It is important to use a dilute acid to avoid any potential hydrolysis of the ethyl ester group.

Q4: What is the best way to dry the purified product?

A4: After filtration, the product can be air-dried or, for faster and more complete drying, placed in a desiccator under vacuum. If the product is sensitive to heat, avoid oven drying.

References

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Patel, R. V., et al. (2020). Eco-friendly Regioselective Synthesis, Biological Evaluation of Some New 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Chemistry & Biodiversity, 17(10), e2000453.
  • Solvay SA. (2015). Process for the regioselective synthesis of pyrazoles. WO2015097658A1.
  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-11.
  • Cheméo. (n.d.). Chemical Properties of 3-Aminopyrazole (CAS 1820-80-0). Retrieved from [Link]

  • Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]

  • Giorno, T., et al. (2022).
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
  • Westermeyer, A., et al. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett, 31(01), 1-5.
  • Ferreira, R. J., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
  • El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 127-143.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • Jagannadham, B., et al. (2025). Synthesis and Biological Evaluation of Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 14(9), 1106-1115.
  • PubChemLite. (n.d.). Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate. Retrieved from [Link]

  • Sgambat, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 669.
  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • Bakulev, V. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry, 17, 1836-1844.
  • Pirc, S., et al. (2012). Synthesis of 3-(2-aminoethyl)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate and Its Isomers for Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Among the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Among the various derivatives of pyrazole, aminopyrazoles have garnered significant attention from researchers and drug development professionals due to their versatile pharmacophoric features and their role as key building blocks in the synthesis of a wide range of therapeutics.[3][4] The seemingly subtle variation in the position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—profoundly influences the molecule's physicochemical properties, its reactivity in further chemical transformations, and its ultimate interaction with biological targets.[2][5]

This guide provides an in-depth, objective comparison of "ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate" with its key isomers, "ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate" and "ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate." We will delve into their synthesis, structural nuances, and comparative performance in key biological assays, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Critical Role of Isomerism in Aminopyrazole Functionality

The position of the amino substituent on the pyrazole ring dictates the electronic distribution and steric environment of the molecule, which in turn governs its reactivity and biological activity. While the ethyl acetate moiety at the N1 position provides a common anchor point for these isomers, the location of the amino group creates distinct chemical personalities.

  • 3-Aminopyrazole Derivatives: These isomers are often considered the kinetic products in many common synthesis routes.[6] The proximity of the amino group to the N2 nitrogen can influence its basicity and hydrogen bonding capabilities.

  • 5-Aminopyrazole Derivatives: Generally the thermodynamically more stable isomers, 5-aminopyrazoles are frequently the major products under equilibrium conditions.[6] Their synthetic accessibility often makes them a popular choice in library synthesis.[7]

  • 4-Aminopyrazole Derivatives: This class of isomers is less commonly explored in the context of kinase inhibition and antimicrobial activities compared to its 3- and 5-amino counterparts.[3] However, they have shown promise in other therapeutic areas, such as anticonvulsant agents.

Comparative Synthesis of Aminopyrazole Isomers

The regioselective synthesis of aminopyrazole isomers is a critical step in their development as drug candidates. The most common and versatile methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound, such as β-ketonitriles or α,β-unsaturated nitriles.[4][6] The choice of reaction conditions can be strategically employed to favor the formation of one isomer over the other.

General Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Isomeric Products A Hydrazine C Kinetic Control (Basic, Low Temp) A->C D Thermodynamic Control (Neutral/Acidic, High Temp) A->D B β-Ketonitrile or α,β-Unsaturated Nitrile B->C B->D E 3-Aminopyrazole Derivative C->E Favored Product F 5-Aminopyrazole Derivative D->F Favored Product A Compound Dilution B Kinase, Substrate, and ATP Mixture A->B Addition of Test Compound C Incubation B->C Initiate Reaction D Detection Reagent Addition C->D E Luminescence Measurement D->E F IC50 Determination E->F Data Analysis

Sources

Comparative

Efficacy of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Derivatives as Selective Kinase Inhibitors: A Technical Comparison Guide

The Promiscuity Problem in Kinase Drug Discovery The human kinome consists of over 500 kinases with highly conserved ATP-binding pockets, making the development of selective type-I inhibitors a persistent challenge[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

The Promiscuity Problem in Kinase Drug Discovery

The human kinome consists of over 500 kinases with highly conserved ATP-binding pockets, making the development of selective type-I inhibitors a persistent challenge[1]. The 3-amino-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its robust hydrogen-bonding interactions with the kinase hinge region (specifically residues like D132 and F134)[1]. However, unmodified linear pyrazole-pyrimidine inhibitors (such as the widely studied "Promiscuous Inhibitor 1") exhibit extreme off-target toxicity, binding to over 260 kinases across the kinome[1][2].

To overcome this bottleneck, medicinal chemists have vectorized the N1 position of the pyrazole ring. By utilizing as a foundational building block[3], researchers can direct an ester/acetate linkage toward the solvent-exposed channel of the kinase[4][5]. This specific functionalization allows for the synthesis of highly selective macrocycles and targeted probes that drastically outperform first-generation alternatives[2].

Mechanistic Grounding: Vectorizing the N1 Position

Causality in Design: Why choose the N1-acetate derivative over simple alkyl substitutions? Simple alkyl residues on the pyrazole ring often lead to non-selective inhibitors[4]. In contrast, the ethyl acetate moiety provides a versatile synthetic handle. It can be hydrolyzed and coupled with various amines to probe the solvent-exposed region, or it can serve as a critical anchoring point for macrocyclization[2][4].

Macrocyclization restricts the conformational flexibility of the inhibitor, locking it into a bioactive conformation that is thermodynamically favorable for a specific kinase target (e.g., BMPR2 or MST3) while creating severe steric clashes with off-target kinases[1][2].

G Hinge Kinase Hinge Region (e.g., D132, F134) Core 3-Amino-1H-pyrazole Core (H-Bond Donor/Acceptor) Hinge->Core Hydrogen Bonds N1 N1-Acetate Vector (Ethyl Acetate Linker) Core->N1 N1 Substitution Solvent Solvent-Exposed Channel (Selectivity Filter) N1->Solvent Directs towards Macro Macrocyclization (Conformational Constraint) N1->Macro Enables Macro->Solvent Restricts orientation

Fig 1. Binding mode logic demonstrating how N1-acetate vectorization drives kinome selectivity.

Comparative Efficacy Benchmarks

How do derivatives of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate compare to existing alternatives? The table below synthesizes quantitative experimental data comparing the performance of N1-acetate derived probes against promiscuous scaffolds and standard commercial inhibitors (e.g., Tozasertib, AT9283)[1][4][5][6].

Inhibitor ClassRepresentative CompoundTarget KinaseIn Vitro Potency (IC₅₀ / Kₒ)Cellular Engagement (EC₅₀)Selectivity Profile
First-Gen Linear Scaffold Promiscuous Inhibitor 1Broad Spectrum10–324 nM[1]N/APoor (>260 off-targets)[1]
Standard Commercial TozasertibAurora A/B, CDK16160 nM (CDK16)[4]>500 nMModerate[4]
Standard Commercial AT9283Aurora A/B, JAK2~3 nM[6]~30 nMModerate[6]
N1-Acetate Derived Probe Compound 43dCDK1633 nM[5]33 nM[5]High (PCTAIRE selective)[5]
N1-Acetate Macrocycle Compound 8aBMPR2506 nM[1]~1.2 µMHigh (Type-II BMP selective)[1]
N1-Acetate Macrocycle JA310MST376 nM[2]106 nM[2]Excellent (Kinome-wide)[2]

Data Synthesis: The data clearly demonstrates that while standard inhibitors like Tozasertib or AT9283 achieve high potency, they suffer from moderate kinome selectivity[4][6]. By leveraging the N1-acetate vector to build macrocycles (e.g., JA310) or optimized linear probes (e.g., 43d), researchers achieve comparable or superior cellular potency (EC₅₀ = 33–106 nM) while transforming a promiscuous binder into a highly selective chemical probe[2][4][5].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the efficacy of these derivatives must be validated through orthogonal assay systems. Relying solely on biochemical IC₅₀s is insufficient, as physiological intracellular ATP concentrations (1–5 mM) can easily outcompete type-I inhibitors. Therefore, we mandate a two-tiered validation protocol:

Protocol A: Differential Scanning Fluorimetry (DSF)

Purpose: To confirm direct, ATP-independent thermodynamic stabilization of the target kinase.

  • Step 1 (Protein Preparation): Dilute the recombinant kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Step 2 (Fluorophore Addition): Add SYPRO Orange dye to a final concentration of 5x.

  • Step 3 (Compound Incubation): Dispense the pyrazole derivative (10 µM final concentration) into the assay plate. Include DMSO as a vehicle control. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Step 4 (Thermal Melt): Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time qPCR instrument.

  • Step 5 (Validation & Analysis): Calculate the shift in melting temperature (ΔTm) from the first derivative of the melt curve. A valid assay must show a baseline Tm standard deviation of <0.2°C across DMSO replicates.

Protocol B: NanoBRET Cellular Target Engagement

Purpose: To quantify intracellular binding affinity and cell permeability under physiological conditions[4].

  • Step 1 (Transfection): Transfect HEK293T cells with a plasmid encoding a NanoLuc-kinase fusion protein using a validated lipid-based reagent.

  • Step 2 (Plating): After 24 hours, harvest and re-seed the cells into 384-well white assay plates.

  • Step 3 (Tracer & Inhibitor Competition): Add a cell-permeable fluorescent tracer (e.g., K-4) at its predetermined Kₒ concentration. Immediately add serial dilutions of the N1-acetate pyrazole derivative.

  • Step 4 (Equilibration): Incubate the plates for 2 hours at 37°C, 5% CO₂ to ensure competitive binding equilibrium is reached.

  • Step 5 (Detection): Add NanoBRET Nano-Glo substrate and measure dual-emission luminescence (460 nm for the donor, 618 nm for the acceptor).

  • Step 6 (Validation & Analysis): Calculate the BRET ratio (Acceptor/Donor). Fit the data to a 4-parameter logistic curve to determine the cellular EC₅₀. The assay is self-validating if the Z'-factor of the control wells is >0.5.

Workflow Transfection 1. Transfection Express NanoLuc-Kinase Tracer 2. Tracer Addition Cell-Permeable Fluorophore Transfection->Tracer Inhibitor 3. Inhibitor Treatment Add Pyrazole Derivative Tracer->Inhibitor BRET 4. BRET Measurement Quantify Displacement Inhibitor->BRET

Fig 2. Self-validating NanoBRET workflow for quantifying intracellular target engagement.

Conclusion

The strategic utilization of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate as a synthetic precursor fundamentally shifts the paradigm of pyrazole-based kinase inhibitors. By providing a directional vector at the N1 position, it enables the rational design of macrocycles and solvent-channel probes that overcome the inherent promiscuity of the 3-amino-1H-pyrazole core, yielding highly selective, cell-permeable therapeutics and chemical probes.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int J Mol Sci. 2022. URL:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Med Chem Lett. 2023. URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. 2023. URL:[Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl urea (AT9283), a Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity. Protein Data Bank Japan. URL:[Link]

  • Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate. PubChemLite. URL:[Link]

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Validation

Evaluating Bioisosteric Replacements for Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: A Data-Driven Guide

An Objective Comparison Guide for Researchers In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with meticulous molecular refinement. The scaffold, ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide for Researchers

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with meticulous molecular refinement. The scaffold, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, represents a valuable starting point, rich with features amenable to optimization. This guide provides a comprehensive, data-centric evaluation of bioisosteric replacement strategies for this molecule. We will dissect the core scaffold, explore experimentally-validated modifications, and present a clear framework for comparative analysis, empowering medicinal chemists to make informed decisions in their lead optimization programs.

Deconstructing the Core Scaffold: Identifying Key Pharmacophoric Features

The therapeutic potential of a molecule is intrinsically linked to its structure. The ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate scaffold can be dissected into three primary pharmacophoric components, each presenting distinct opportunities for modification.

  • The 3-Amino Group: This primary amine is a potent hydrogen bond donor and a potential site of positive charge at physiological pH. In many target classes, such as protein kinases, this moiety is crucial for anchoring the ligand into the ATP-binding site, often forming key interactions with the hinge region.[1][2]

  • The 1H-Pyrazole Core: This five-membered heterocycle serves as a rigid and planar scaffold. Its nitrogen atoms can act as both hydrogen bond donors and acceptors. The pyrazole ring is a common feature in a multitude of biologically active compounds, recognized for its metabolic stability and synthetic tractability.[1]

  • The Ethyl Acetate Moiety: This group significantly influences the molecule's physicochemical properties, including solubility and lipophilicity. However, esters are often metabolic liabilities, prone to rapid hydrolysis by plasma and tissue esterases, which can lead to poor pharmacokinetic profiles.[3][4]

The strategic replacement of these groups with bioisosteres—substituents that retain similar biological activity while altering other properties—is a cornerstone of modern medicinal chemistry.[5][6][7] The success of such a replacement is highly context-dependent, necessitating a rigorous, multi-parameter evaluation.[6][8]

Bioisosteric Strategies and Comparative Data

Here, we evaluate potential bioisosteric replacements for each key functional group, supported by relevant data and detailed synthetic protocols.

Modifying the 3-Amino Group: Tuning Basicity and Interactions

Altering the 3-amino group can reduce basicity, introduce new interaction points, and modulate physicochemical properties.

  • Amide/Sulfonamide Replacement: Acylation or sulfonylation of the amine to form an amide or sulfonamide is a common strategy. This modification neutralizes the basicity, adds a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen), and can improve cell permeability. However, it may also disrupt critical hydrogen bond donating interactions.

Experimental Protocol 1: Synthesis of Ethyl 2-(3-acetamido-1H-pyrazol-1-yl)acetate

  • Dissolution: Dissolve ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.

Replacing the Pyrazole Core: Exploring Alternative Heterocycles

Replacing the central pyrazole ring can alter the geometry and electronic properties of the scaffold, potentially improving target engagement or providing novel intellectual property.

  • Triazole/Imidazole/Thiazole Replacement: Five-membered heterocycles like 1,2,4-triazoles, imidazoles, and thiazoles are frequently explored as pyrazole bioisosteres.[8][9] They maintain a similar size and shape but offer different arrangements of hydrogen bond donors and acceptors, which can fine-tune binding affinity and selectivity. The success of this strategy is highly dependent on the specific target protein.[8][10] For example, in the development of cannabinoid CB1 receptor antagonists, imidazole bioisosteres of a pyrazole lead compound retained and sometimes improved potency.[9][10]

Stabilizing the Ester Moiety: Enhancing Pharmacokinetic Profile

The ethyl acetate group is the most significant metabolic liability. Its replacement is often a top priority for improving a compound's in vivo performance.

  • Amide Replacement: Converting the ester to a secondary or tertiary amide is a classic and highly effective strategy to block esterase-mediated hydrolysis.[3] This change can dramatically increase metabolic stability and plasma half-life. The choice of amine substituent allows for fine-tuning of solubility and lipophilicity.

  • Oxadiazole Replacement: Heterocycles, particularly 1,2,4- and 1,3,4-oxadiazoles, are excellent non-classical bioisosteres for esters and amides.[3][4] They are planar, electronically similar, and metabolically robust, often improving oral bioavailability.[4]

Experimental Protocol 2: Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-ethylacetamide (Ester-to-Amide Bioisostere)

  • Saponification: To a solution of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a 2:1 mixture of methanol and water, add lithium hydroxide (1.5 eq). Stir at room temperature for 3-5 hours until TLC indicates complete consumption of the starting material.

  • Acidification: Acidify the reaction mixture to pH ~3-4 with 1N HCl. Concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.

  • Amide Coupling: Dissolve the crude acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

  • Amine Addition: Add ethylamine hydrochloride (1.2 eq) to the activated acid solution.

  • Reaction & Work-up: Stir the reaction at room temperature overnight. Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield the desired amide.

A Framework for Comparative Evaluation

A systematic evaluation is critical to determine the most effective bioisosteric replacement. The following workflow outlines the key experiments.

Diagram: Experimental Workflow for Bioisostere Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Analysis & Decision A Lead Scaffold Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate B Bioisostere Design (Amide, Triazole, Oxadiazole etc.) A->B C Chemical Synthesis & Purification B->C D Primary Assay (e.g., Kinase IC₅₀) C->D E Physicochemical Properties (Solubility, LogP) C->E F ADME Assays (Microsomal Stability, Permeability) C->F G Data Integration & SAR Analysis D->G E->G F->G H Candidate Selection for In Vivo Studies G->H

Caption: A systematic workflow for the evaluation of bioisosteric replacements.

The data generated from this workflow should be compiled for clear comparison.

Table 1: Illustrative Comparative Data for Bioisosteres

Compound IDBioisosteric ReplacementTarget IC₅₀ (nM)Kinetic Solubility (µM, pH 7.4)Human Liver Microsome Stability (t½, min)
Parent (None)12085< 5
Analog 1 3-NH₂ → 3-NHAc450110< 5
Analog 2 Pyrazole → 1,2,4-Triazole18570< 5
Analog 3 Ester → CONHEt95250> 60
Analog 4 Ester → 1,2,4-Oxadiazole115150> 60

Data is hypothetical and for illustrative purposes.

This comparative analysis clearly demonstrates the power of bioisosterism. While modifying the 3-amino group (Analog 1) was detrimental to potency, and replacing the pyrazole core (Analog 2) had a modest negative impact, the modifications to the ester moiety were highly successful. Both the ethyl amide (Analog 3) and the oxadiazole (Analog 4) dramatically improved metabolic stability, a critical step in developing a drug candidate.[3][4] Furthermore, the ethyl amide also improved both potency and aqueous solubility, making it a superior candidate for further investigation.

Conclusion and Strategic Outlook

The evaluation of bioisosteric replacements for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate highlights a clear path for lead optimization. The primary metabolic liability, the ethyl ester, can be effectively addressed by replacement with a stable amide or an oxadiazole heterocycle. This single modification can transform a compound with poor pharmacokinetic potential into a viable drug candidate. While the 3-aminopyrazole core appears well-suited for target binding in this hypothetical case, its replacement should not be discounted in other contexts where alternative interactions are desired. A data-driven, systematic approach, as outlined in this guide, is essential for efficiently navigating the complex landscape of medicinal chemistry and successfully advancing new therapeutic agents.

References

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link][6][8][9]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. ChEMBL. [Link][10]

  • PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. National Library of Medicine. [Link][8][9]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Ibrahim, H. S., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6). [Link]

  • Gomtsyan, A., et al. (2016). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3623-3627.
  • Sharma, M., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link][5]

  • Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link][1]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, a heterocyclic compound often utilized in the synthesis of novel pharmaceutical agents. The procedures outlined below are designed to ensure the safety of laboratory personnel and minimize environmental impact, aligning with best practices and regulatory requirements.

I. Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough hazard assessment is crucial. Based on the known risks of related aminopyrazole and pyrazole compounds, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate waste should be presumed to be hazardous.[4][5] The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[6][7][8]

Table 1: Presumptive Hazard Profile of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Waste

Hazard Characteristic Assessment Rationale and Handling Precautions
Ignitability Unlikely to be ignitable, but should be kept away from open flames and heat sources as a general precaution.[9][10]Store in a cool, well-ventilated area.
Corrosivity Aminopyrazoles can be basic. The waste solution's pH should be tested if possible. Assume it may be corrosive.Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
Reactivity Avoid mixing with strong acids, bases, or oxidizing agents to prevent vigorous reactions.[5]Segregate from incompatible chemicals during storage and disposal.
Toxicity Assumed to be toxic based on related compounds, which are harmful if swallowed or in contact with skin.[1][3]Avoid inhalation of dust or vapors and prevent skin and eye contact through the use of appropriate PPE.
II. Personal Protective Equipment (PPE)

When handling ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate waste, all personnel must wear appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.[1][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][12]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate cartridge.

III. Waste Segregation and Container Management

Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Stream Identification: Designate a specific waste stream for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate and any materials contaminated with it (e.g., filter paper, gloves, pipette tips). This should be classified as a non-halogenated organic solid or liquid waste, depending on its form.

  • Container Selection:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle for liquids, or a labeled bag or drum for solids.[13][14]

    • The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[7][15]

    • Ensure the container is clearly labeled.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[13][16] The label must include:

    • The full chemical name: "Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate" (no abbreviations).[13]

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.[8]

    • The name of the principal investigator and the laboratory location.[13]

    • A clear indication of the associated hazards (e.g., "Toxic").[16]

IV. On-Site Accumulation and Storage

All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][7]

  • Storage Location: The SAA must be in a well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7][14]

  • Segregation: Keep the ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate waste segregated from incompatible materials, particularly strong acids and oxidizers.[8][17]

  • Container Closure: The waste container must remain closed at all times, except when adding waste.[6][16][17][18]

V. Disposal Workflow

The following workflow provides a systematic approach to the disposal of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

Figure 1. Step-by-step workflow for the safe disposal of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

VI. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor and EHS.

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.

  • Cleanup:

    • For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material.

    • Absorb liquids with an inert material (e.g., vermiculite, sand) and sweep solids carefully to avoid generating dust.[9]

    • Place all contaminated materials, including absorbents and PPE, into a sealed container and label it as hazardous waste for disposal.[18]

  • Decontaminate: Clean the spill area thoroughly.

For large or unmanageable spills, do not attempt to clean them up yourself. Contact your institution's EHS or emergency response team immediately.

VII. Final Disposal

The ultimate disposal of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate waste is managed by your institution's EHS department in partnership with a licensed hazardous waste disposal company.[8][10][13]

  • Waste Pickup: Once your waste container is full or has reached the designated accumulation time limit, submit a waste pickup request to your EHS office.[15]

  • Transportation and Treatment: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of chemical waste is high-temperature incineration.

It is strictly prohibited to dispose of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate down the drain or in the regular trash. [7][8][13][17] Such actions can lead to environmental contamination and are a violation of federal and state regulations.[7]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the protection of yourself, your colleagues, and the ecosystem.

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